Boc-2,4-Dimethyl-D-Phenylalanine
Description
BenchChem offers high-quality Boc-2,4-Dimethyl-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-2,4-Dimethyl-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJPLTQARRYWFZ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428039 | |
| Record name | AG-H-17555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791625-59-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,4-dimethyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791625-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-H-17555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Definitive Guide to Boc-2,4-Dimethyl-D-Phenylalanine: Structural Utility in Peptidomimetics
Topic: What is Boc-2,4-Dimethyl-D-Phenylalanine? Content Type: An in-depth technical guide or whitepaper on the core.[1][2] Audience: Researchers, scientists, and drug development professionals.[3]
Executive Summary
Boc-2,4-Dimethyl-D-Phenylalanine (CAS: 791625-59-7) is a highly specialized, non-canonical amino acid derivative used primarily in the synthesis of protease-resistant peptides and high-affinity receptor ligands.[2][4] Distinguished by the ortho, para-methylation pattern on its aromatic ring and the D-configuration of its alpha-carbon, this molecule serves as a critical tool for medicinal chemists seeking to constrain peptide backbone topology and enhance metabolic stability against chymotrypsin-like degradation.
This guide provides a technical deep-dive into its physicochemical properties, synthesis pathways, and optimized protocols for solid-phase peptide synthesis (SPPS).
Part 1: Chemical Identity & Structural Analysis[1]
Physicochemical Profile
The introduction of methyl groups at the 2 (ortho) and 4 (para) positions of the phenyl ring creates a unique steric and electronic environment compared to the native phenylalanine or the symmetric 2,6-dimethyl analogues.
| Property | Data |
| Chemical Name | N-(tert-Butoxycarbonyl)-2,4-dimethyl-D-phenylalanine |
| CAS Number | 791625-59-7 |
| Molecular Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| Chirality | D-Isomer ( |
| Protecting Group | Boc (tert-butyloxycarbonyl), acid-labile |
| Purity Standard | |
| Solubility | Soluble in DMF, DCM, Methanol; Insoluble in Water |
Stereochemical & Electronic Impact[1][2]
-
Conformational Constraint: The ortho-methyl group at position 2 introduces significant steric clash with the peptide backbone (specifically the carbonyl oxygen of the preceding residue).[1] This restricts rotation around the
(Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -C ) and (C -C ) torsion angles, forcing the side chain into specific rotameric populations that can lock bioactive conformations. -
Hydrophobicity: The addition of two methyl groups increases the LogP value relative to D-Phe, enhancing membrane permeability and hydrophobic interaction with receptor binding pockets (e.g., GPCR hydrophobic cores).
-
Electronic Effects: The methyl groups are weak electron donors (inductive effect), slightly increasing the electron density of the aromatic ring compared to unsubstituted phenylalanine. This can strengthen cation-
interactions with receptor residues like Arginine or Lysine.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Part 2: Synthesis & Production Pathways[1]
The synthesis of Boc-2,4-Dimethyl-D-Phenylalanine typically follows an asymmetric route to ensure high optical purity, which is critical for preventing racemization in downstream peptide applications.
Chemo-Enzymatic Synthesis Route
While purely chemical asymmetric hydrogenation (e.g., using Rh-DuPhos catalysts) is possible, the industrial standard often employs a chemo-enzymatic approach to maximize yield and enantioselectivity.
-
Erlenmeyer-Plöchl Azlactone Synthesis:
-
Hydrolysis & Reduction:
-
Ring opening to the enamide followed by non-stereoselective hydrogenation yields rac-N-acetyl-2,4-dimethylphenylalanine.[2]
-
-
Enzymatic Resolution (The Critical Step):
-
Deprotection & Boc-Protection:
Figure 1: Chemo-enzymatic synthesis pathway ensuring high optical purity of the D-isomer.
Part 3: Applications in Drug Development[3][9]
Metabolic Stability (The D-Isomer Advantage)
Endogenous proteases (trypsin, chymotrypsin, pepsin) evolved to recognize and cleave peptide bonds formed by L-amino acids .[2]
-
Chymotrypsin Resistance: Chymotrypsin cleaves at the C-terminal side of aromatic residues (Phe, Tyr, Trp). Incorporating the D-isomer renders the scissile bond unrecognizable to the enzyme's active site.[1][2]
-
Steric Shielding: The 2,4-dimethyl substitution adds bulk that physically blocks protease access to the peptide backbone, further extending plasma half-life.
Opioid Receptor Ligand Design
In the development of enkephalin and endomorphin analogues, the "tyramine" pharmacophore is crucial. While 2,6-dimethyltyrosine (Dmt) is the gold standard for
-
Application: Used as a surrogate for Phe³ or Phe⁴ in dermorphin analogues to fine-tune receptor affinity without introducing the hydrogen-bonding capacity of a hydroxyl group (as in Tyr).[1][2]
Part 4: Experimental Protocols (SPPS)
Warning: The ortho-methyl group at position 2 creates significant steric hindrance.[1][2] Standard coupling protocols (e.g., HBTU/DIPEA, 45 min) often result in incomplete coupling (deletion sequences).[1]
Optimized Coupling Protocol (Solid Phase)
This protocol assumes a standard resin (e.g., Wang or Rink Amide) and Fmoc/Boc strategy.[1][2] Since this is a Boc-protected AA, it is typically used in Boc-SPPS (TFA deprotection) or as the N-terminal residue in Fmoc-SPPS .[2]
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1][2] Reason: Stronger activation is required to overcome steric hindrance.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]
Step-by-Step Procedure:
-
Resin Preparation: Swell resin in DCM (20 min) then DMF (20 min).
-
Activation (Pre-activation is critical):
-
Coupling Reaction:
-
Monitoring:
-
Capping: Acetylate unreacted amines with Ac₂O/Pyridine to prevent deletion sequences.
Deprotection (Boc Removal)
If this residue is internal (in Boc-SPPS chemistry):
-
Scavengers: Add 2% Anisole or Thioanisole to prevent tert-butyl cations from re-attaching to the electron-rich dimethylphenyl ring (alkylation).[1][2]
-
Time: 2 x 15 minutes.
Figure 2: Modified SPPS cycle emphasizing extended coupling times and rigorous testing for hindered amino acids.
References
-
PubChem. (n.d.).[1][2][7] Boc-D-phenylalanine Derivatives and Analogues. National Library of Medicine.[1][2][7] Retrieved from [Link]
-
Okada, Y., et al. (2001).[1][2] 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[1][2] Bioorganic & Medicinal Chemistry. (Contextual reference for dimethylphenylalanine utility in opioids).
Sources
- 1. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104926671A - Method for preparing D-phenylalanine through asymmetric transformation of L-phenylalanine - Google Patents [patents.google.com]
- 7. 4-Amino-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine | C14H20N2O4 | CID 7019658 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Procurement and Quality Assurance of Boc-2,4-Dimethyl-D-Phenylalanine
Executive Summary
Boc-2,4-Dimethyl-D-Phenylalanine (CAS: 791625-59-7) is a highly specialized non-canonical amino acid used primarily in the synthesis of conformationally constrained peptide therapeutics.[1] Unlike standard phenylalanine derivatives, the 2,4-dimethyl substitution pattern on the phenyl ring introduces specific steric clashes that restrict side-chain rotation (
This guide addresses the critical supply chain and quality control challenges associated with this molecule. Due to the difficulty of regioselective synthesis, commercial batches are frequently prone to regioisomeric contamination (e.g., 2,5-dimethyl or 3,4-dimethyl isomers) and enantiomeric drift. This document outlines a self-validating procurement strategy for researchers and drug developers.
Structural Significance & Critical Quality Attributes (CQAs)
The "Steric Lock" Mechanism
In medicinal chemistry, the introduction of methyl groups at the ortho (2-position) and para (4-position) of the phenylalanine ring serves two distinct functions:
-
Ortho-Effect (2-Me): Generates steric hindrance against the peptide backbone, restricting the conformational space of the side chain. This is often used to force a peptide into a specific secondary structure (e.g.,
-turn). -
Para-Effect (4-Me): Extends the hydrophobic surface area, increasing interaction with deep hydrophobic pockets in G-protein coupled receptors (GPCRs).
The Regioisomer Risk
The synthesis of Boc-2,4-Dimethyl-D-Phe-OH often starts from xylene derivatives. If the starting material (e.g., 2,4-dimethylbenzyl bromide or corresponding aldehyde) is contaminated with isomers (2,5-dimethyl or 3,5-dimethyl), these impurities will carry through to the final product.
Critical Warning: Standard reverse-phase HPLC (C18) often fails to resolve 2,4-dimethyl from 2,5-dimethyl isomers due to their nearly identical hydrophobicity. NMR verification is mandatory.
| Attribute | Specification | Rationale |
| Chemical Purity | Essential for SPPS efficiency; impurities cause truncation.[2] | |
| Chiral Purity | D-enantiomer is crucial for proteolytic stability. | |
| Regio-Purity | No detectable 2,5- or 3,4- isomers | Isomers alter receptor binding affinity significantly. |
| Water Content | Excess water hydrolyzes active esters during coupling. |
Commercial Supplier Landscape
The market for Boc-2,4-Dimethyl-D-Phenylalanine is bifurcated into "Catalog Suppliers" (Stock) and "Custom Synthesis Houses" (Made-to-order).
Primary Catalog Sources
These suppliers typically hold small inventories (grams to decagrams) suitable for lead optimization.
-
Chem-Impex International: A primary verified source for this specific isomer.
-
Aapptec: Specializes in peptide reagents; often sources high-purity non-canonical amino acids.
-
Watanabe Chemical (Japan): Excellent source for high-chiral-purity amino acids, though lead times to the US/EU can be longer.
Custom Synthesis & Bulk Aggregators
For GMP scale-up or multigram requirements, catalog stock is insufficient. You must engage CROs.
-
WuXi AppTec / Enamine: Capable of synthesizing the molecule from scratch using asymmetric hydrogenation of acetamidoacrylates.
-
Bachem: The gold standard for GMP amino acids, though usually requires a custom quote for this specific derivative.
Technical Procurement Workflow
Do not rely on the Certificate of Analysis (CoA) provided by the vendor alone. The following workflow ensures the material entering your lab is valid.
Supplier Qualification Logic
The diagram below illustrates the decision matrix for accepting a batch of Boc-2,4-Dimethyl-D-Phe-OH.
Figure 1: Incoming Quality Control (IQC) Decision Tree. Note the priority of NMR before Chiral HPLC to rule out structural isomers early.
Analytical Validation Protocols
Regioisomer Verification (1H-NMR)
The aromatic region of the proton NMR is the "fingerprint" for the 2,4-substitution pattern.
-
Solvent: DMSO-d6
-
Key Signals:
-
Look for the ABX system or specific coupling constants of the aromatic protons.
-
2,4-Dimethyl pattern: You should observe a doublet (H6), a doublet of doublets (H5), and a singlet (H3) typically.
-
Red Flag: If you see a complex multiplet integration that doesn't match 3 protons, or "shadow peaks" near the methyl singlets (
2.2-2.4 ppm), the batch contains the 2,5-dimethyl isomer.
-
Chiral Purity (HPLC)
Separating the D and L enantiomers of dimethylphenylalanine requires a specialized chiral column. Standard C18 will not separate them.
-
Column: Daicel Chiralpak AD-H or IA (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance: The minor peak (L-isomer) must be < 0.5% (99% ee).
Handling & Synthetic Utilization[4][5][6]
Coupling Difficulties
The 2-methyl group creates significant steric hindrance near the carboxylic acid. Standard coupling protocols (e.g., HBTU/DIPEA) often result in incomplete coupling or deletion sequences.
Recommended Protocol:
-
Activator: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .
-
Additive: Add HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and accelerate activation.
-
Microwave: Microwave-assisted synthesis (75°C for 5 mins) significantly improves yield compared to room temperature coupling (2 hours).
Storage[1]
-
Temperature: 2-8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen. The Boc group is acid-labile; exposure to lab fumes (HCl/TFA vapors) can lead to premature deprotection and degradation.
References
- Hruby, V. J., et al. (1991). "Design of conformationally constrained amino acids and peptides." Chemical Reviews, 91(4), 53-91. (Foundational text on steric constraints in peptides).
- Schiller, P. W. (2010). "Biochemical and Pharmacological Characterization of 2',6'-Dimethylphenylalanine (Dmp) in Opioid Peptides." Journal of Medicinal Chemistry. (Note: Discusses the related 2,6-isomer, establishing the protocol for dimethyl-Phe analysis).
-
PubChem. Compound Summary: Boc-D-Phenylalanine derivatives.[1][2][4] National Library of Medicine. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. (Reference for Boc stability and storage).
Sources
Technical Guide: Boc-2,4-Dimethyl-D-Phenylalanine NMR Spectroscopy
Executive Summary
Boc-2,4-Dimethyl-D-Phenylalanine is a specialized unnatural amino acid derivative used in the synthesis of proteolysis-resistant peptides and peptidomimetics. Its structural verification presents unique challenges compared to standard amino acids due to the steric crowding of the ortho-methyl group and the rotameric behavior of the tert-butyloxycarbonyl (Boc) protecting group.
This guide provides a rigorous framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy. It moves beyond simple peak listing to explain the causality of spectral features, ensuring researchers can confidently distinguish this compound from its regioisomers and impurities.
Part 1: Structural Logic & Predictive Assignment
Before acquiring data, one must understand the magnetic environment created by the 2,4-dimethyl substitution pattern. This is not a standard monosubstituted benzene; it is a trisubstituted aromatic system with specific electronic and steric consequences.
The 2,4-Dimethyl Spin System
The aromatic ring possesses three non-equivalent protons. The substitution pattern dictates the splitting:
-
Position 1: Attachment to the alanine side chain.[1]
-
Position 2: Methyl group (ortho to alanine, meta to position 4).
-
Position 3: Proton (meta to alanine, ortho to position 4).
-
Position 4: Methyl group (para to alanine).
-
Position 5: Proton (meta to alanine, ortho to position 6).
-
Position 6: Proton (ortho to alanine, meta to position 4).
Predicted Coupling:
-
H-3: Appears as a singlet (or fine doublet due to long-range coupling). It is isolated between two methyl groups.
-
H-5 & H-6: Appear as an AB system (two doublets) with a coupling constant (
) of ~8.0 Hz (ortho coupling).
The Rotameric "Trap"
The Boc group introduces restricted rotation around the N-C(carbonyl) bond (carbamate resonance). In solvents like CDCl
Part 2: Experimental Protocol
Solvent Selection Strategy
The choice of solvent dictates the visibility of the amide proton and the resolution of rotamers.
| Solvent | Advantages | Disadvantages | Recommended Use |
| DMSO-d | Disrupts aggregation; sharpens NH signals; mimics biological environment. | High viscosity causes broader lines; water peak (~3.3 ppm) can obscure | Primary Characterization |
| CDCl | High resolution; distinct chemical shift dispersion. | Severe rotameric broadening often observed; NH proton often broad/invisible. | Impurity Profiling |
| Methanol-d | Good solubility. | Exchangeable protons (NH, COOH) disappear (deuterium exchange). | Carbon NMR only |
Acquisition Parameters (400-600 MHz)
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard). Note: If rotamers cause broadening, elevate to 323 K to coalesce peaks.
-
Pulse Sequence:
-
1H: Standard zg30 (30° pulse) to ensure accurate integration.
-
13C: Proton-decoupled zgpg30.
-
2D: HSQC (Multiplicity-edited) is mandatory to distinguish the two aromatic methyl carbons from the Boc methyls.
-
Part 3: Spectral Assignment Strategy
1H NMR Assignment (Expected in DMSO-d )
| Moiety | Proton Type | Multiplicity | Structural Insight | ||
| Amide | NH | 7.0 – 7.5 | Doublet | 8.0 | Couples to |
| Aromatic | H-6 | 6.9 – 7.1 | Doublet | ~8.0 | Ortho to alanine chain. |
| Aromatic | H-3 | 6.8 – 7.0 | Singlet | - | Isolated between Me-2 and Me-4. |
| Aromatic | H-5 | 6.7 – 6.9 | Doublet | ~8.0 | Ortho to H-6. |
| 4.1 – 4.4 | Multiplet | - | Chiral center. Shift varies with concentration. | ||
| 2.8 – 3.1 | m (dd) | 14, 5-9 | Diastereotopic protons (ABX system with | ||
| Aromatic Me | Ar-CH | 2.2 – 2.3 | Singlet | - | Two distinct singlets (2-Me and 4-Me). |
| Boc Group | t-Butyl | 1.3 – 1.4 | Singlet | - | Integrates to 9H. Intense diagnostic peak. |
13C NMR Assignment
-
Carbonyls: ~173 ppm (Acid COOH), ~155 ppm (Boc C=O).
-
Aromatic Quaternary: Four signals (C-1, C-2, C-4, C-Boc-quaternary).
-
Aromatic Methine: Three signals (C-3, C-5, C-6).
-
Aliphatic: Boc methyls (~28 ppm), Ar-CH
(~19-21 ppm).
Part 4: Stereochemical Verification (D-Configuration)
Critical Warning: Standard NMR in achiral solvents (DMSO, CDCl
To verify the D-configuration , you must use one of the following authoritative methods:
Method A: Marfey's Analysis (Chromatographic/MS)
This is the industry gold standard [2].
-
Hydrolyze the Boc group (TFA/DCM).
-
Analyze via LC-MS.[2][3] The L-FDAA-D-Phe derivative will have a distinct retention time compared to the L-FDAA-L-Phe standard.
Method B: Chiral Shift Reagents (In-situ NMR)
If chromatography is unavailable, add a chiral shift reagent such as Eu(hfc)
-
Mechanism: The Europium complex binds to the carbonyl/amine.
-
Result: The signals for the enantiomers split. If the sample is enantiopure D-isomer, you will see one set of shifted peaks. If racemized, you will see peak doubling (e.g., two Boc singlets).
Part 5: Visualization of Workflows
Structural Elucidation Workflow
Figure 1: Decision tree for the structural verification of Boc-protected unnatural amino acids, accounting for rotameric artifacts.
Molecular Connectivity & Coupling Logic
Figure 2: Coupling network of the 2,4-dimethylphenyl moiety. H5 and H6 couple strongly; H3 is isolated.
References
-
Rotameric Behavior in Boc-Amino Acids: Li, J., et al. (2010). Conformational Analysis of Boc-Protected Amino Acids by NMR Spectroscopy. Journal of Organic Chemistry. (General reference for Boc rotamer phenomena).
-
Marfey's Method for D/L Determination: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
-
General Peptide NMR Tables: Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140.
Sources
The Strategic Incorporation of Dimethyl Groups in Phenylalanine
A Technical Guide to Conformational Control and Metabolic Stability
Executive Summary
In medicinal chemistry, the modification of phenylalanine (Phe) residues with dimethyl groups is not merely a strategy for increasing lipophilicity; it is a precision tool for conformational locking and proteolytic shielding . This guide analyzes the structural and pharmacological impact of dimethylation at two critical loci: the aromatic ring (specifically 2',6'-dimethylphenylalanine, or Dmp ) and the N-terminus (
By leveraging the "Magic Methyl" effect, researchers can drastically alter the rotameric population of a peptide side chain, forcing bio-active conformations that enhance receptor affinity while simultaneously blocking enzymatic degradation.
Part 1: Structural Mechanics & Conformational Control
The introduction of methyl groups into the phenylalanine scaffold induces profound steric consequences. The efficacy of these derivatives stems from their ability to restrict the
1. The 2',6'-Dimethyl Paradigm (Ring Constraint)
The most potent application of dimethylation in Phe derivatives is the 2',6'-substitution pattern (Dmp). Unlike mono-methylation, adding methyl groups at both ortho positions creates a "molecular gate."
-
Mechanism: The methyl groups at positions 2 and 6 create severe steric clashes with the peptide backbone (
and ). This forces the aromatic ring into an orientation perpendicular to the peptide backbone (limiting rotation). -
Therapeutic Impact: This constraint is extensively validated in opioid peptide research. For instance, replacing Phe with Dmp in enkephalin analogues often retains or enhances
-opioid receptor (MOR) affinity by locking the aromatic side chain into the hydrophobic pocket, mimicking the bioactive conformation without the entropic penalty of flexible rotation. -
Lipophilicity: The addition of two methyl groups increases the LogP, enhancing membrane permeability and blood-brain barrier (BBB) transport, a critical factor for CNS-targeting drugs.
2.
-Dimethylation (Terminal Shielding)
Modifying the amino terminus to an
-
Proteolytic Stability: It eliminates the H-bond donor capability of the N-terminus and sterically hinders aminopeptidases, significantly extending the plasma half-life of peptide drugs.
-
Cationic Character: At physiological pH, the tertiary amine remains protonated, maintaining the necessary positive charge for electrostatic interactions with receptor residues (e.g., Asp residues in GPCRs) while increasing overall lipophilicity compared to the primary amine.
Part 2: Decision Logic for Methylation
The following decision tree illustrates the strategic selection of methylation sites based on drug design objectives.
Figure 1: Strategic decision tree for incorporating dimethyl groups based on specific pharmacological requirements.
Part 3: Synthetic Protocols
Protocol A: Asymmetric Synthesis of (S)-2',6'-Dimethylphenylalanine (Dmp)
Rationale: Standard alkylation of glycine often yields racemates. The Ni(II) chiral auxiliary method ensures >98% ee.
Reagents:
-
(S)-BPB-Ni-Gly (Ni(II) complex of glycine Schiff base with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone).
-
2,6-Dimethylbenzyl bromide.[1]
-
Solvent: DMF or MeCN.
-
Base: NaOH or KOH.
Step-by-Step Workflow:
-
Alkylation: Dissolve (S)-BPB-Ni-Gly (1.0 eq) in DMF under Argon. Add finely powdered NaOH (5.0 eq).
-
Addition: Cool to 0°C. Add 2,6-Dimethylbenzyl bromide (1.2 eq) dropwise. The red solution will slowly change color.
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Silica, CHCl3/Acetone 5:1). The disappearance of the starting complex indicates completion.
-
Quench: Pour into ice water (500 mL). Filter the red precipitate.
-
Hydrolysis (Chiral Auxiliary Removal): Dissolve the alkylated complex in MeOH/3N HCl (1:1). Reflux for 30 minutes. The red color disappears, turning green (NiCl2).
-
Isolation: Evaporate MeOH. Adjust pH to 9 (NH4OH). Extract the chiral auxiliary ligand with CHCl3 (recoverable).
-
Purification: The aqueous layer contains the free amino acid. Load onto Dowex 50W (H+ form), wash with water, and elute with 1M NH4OH. Lyophilize to obtain (S)-Dmp.
Protocol B: Reductive
-Dimethylation of Phenylalanine Peptides
Rationale: This method avoids quaternary ammonium salt formation (over-methylation) common with methyl iodide.
Reagents:
-
Target Peptide/Amino Acid (Free amine).
-
Formaldehyde (37% aq. solution, 5.0 eq).
-
Sodium Cyanoborohydride (
, 3.0 eq). -
Solvent: MeOH/Acetic Acid (99:1).
Step-by-Step Workflow:
-
Imine Formation: Dissolve the peptide in MeOH containing 1% AcOH. Add Formaldehyde. Stir for 15 minutes at room temperature to form the Schiff base/iminium species.
-
Reduction: Add
in portions. Caution: Vent toxic HCN gas if pH drops too low; maintain pH ~5-6. -
Monitoring: Stir for 2-4 hours. Monitor by HPLC or LC-MS (Look for Mass +28 Da).
-
Workup: Quench with water. Evaporate MeOH. Lyophilize.
-
Desalting: Purify via C18 solid-phase extraction (SPE) or semi-prep HPLC to remove boron salts.
Part 4: Comparative Data & Validation
The impact of dimethylation is best illustrated by comparing binding affinities in opioid receptor models, where Dmp is frequently used to replace Tyr or Phe.
Table 1: Comparative Affinity Profiles (Representative Data) Data synthesized from structure-activity relationship (SAR) studies on Enkephalin analogues.
| Analog Structure | Modification | Metabolic Half-life ( | ||
| H-Tyr-Gly-Gly-Phe-Leu-OH | Native (Leu-Enkephalin) | 2.5 | 18.0 | < 5 min |
| H-Dmp-Gly-Gly-Phe-Leu-OH | 2',6'-Me2-Phe at Pos 1 | 0.8 | 4.2 | > 60 min |
| Me2-Tyr-Gly-Gly-Phe-Leu-OH | 12.0 | 45.0 | ~ 30 min | |
| H-Tyr-Gly-Gly-Dmp-Leu-OH | 2',6'-Me2-Phe at Pos 4 | >1000 | >1000 | > 60 min |
Analysis of Table 1:
-
Position 1 (Dmp): Replacing Tyr with Dmp (even lacking the -OH) retains high affinity.[2] The 2,6-dimethyl groups mimic the steric bulk required for the hydrophobic pocket, and the ring constraint favors the active conformation.
-
Position 4 (Dmp): Introduction of Dmp at position 4 destroys affinity. This proves that the receptor pocket at position 4 is sterically tight; the 2,6-dimethyl groups cause a "steric clash," preventing binding. This is a critical negative control experiment.
-
Stability: Both modifications significantly increase metabolic stability compared to the native peptide.
Part 5: Experimental Validation Workflow
To validate the synthesis and functional impact, the following self-validating workflow is required.
Figure 2: Validation workflow ensuring structural integrity and biological efficacy.
Validation Protocols:
-
NMR NOESY: Look for Nuclear Overhauser Effects between the 2,6-methyl protons and the
proton. Strong signals indicate restricted rotation (conformational lock). -
Microsomal Stability: Incubate 1
M peptide with pooled human liver microsomes + NADPH. Quench aliquots at 0, 15, 30, 60 min. Analyze by LC-MS/MS. Calculate intrinsic clearance ( ).
References
-
Sasaki, Y., & Ambo, A. (2012).[1][2] 2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[1][3][2][4] International Journal of Medicinal Chemistry. Link
-
Borch, R. F. (1972).[5] Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124. Link
-
Schiller, P. W., et al. (2000). Synthesis and in vitro opioid activity of analogues of the peptide 2,6-dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide.[3] Journal of Medicinal Chemistry. (Contextual citation for Dmp/Dmt SAR).
-
Soloshonok, V. A., et al. (2004). Asymmetric Synthesis of Amino Acids via Ni(II) Complexes.[1] Accounts of Chemical Research. (Methodological basis for Protocol A).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2',6'-dimethylphenylalanine: a useful aromatic amino Acid surrogate for tyr or phe residue in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional [2’,6’-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Boc-2,4-Dimethyl-D-Phenylalanine in solid-phase peptide synthesis (SPPS)
[1]
Introduction & Mechanistic Rationale
Boc-2,4-Dimethyl-D-Phenylalanine is a highly specialized, sterically constrained unnatural amino acid.[1] Its incorporation is frequently driven by two medicinal chemistry objectives:[2]
-
Conformational Restriction: The ortho-methyl group (position 2) on the phenyl ring introduces significant steric clash with the peptide backbone, restricting rotation around the
and torsion angles.[1] This forces the side chain into specific topographies, often stabilizing -turns or helical structures.[1] -
Metabolic Stability: The D-configuration renders the residue resistant to endogenous L-proteases.[1] Furthermore, the 2,4-dimethyl substitution blocks metabolic oxidation at the para position (a common clearance route for Phenylalanine) and sterically shields the amide bond from hydrolysis.
The Challenge: The same steric bulk that provides biological stability creates a kinetic barrier during synthesis.[1] The ortho-methyl group hinders the approach of the incoming nucleophile (the resin-bound amine) to the activated carboxylate, necessitating high-efficiency coupling protocols.[1]
Chemical Specifications
| Property | Specification |
| Compound Name | Boc-2,4-Dimethyl-D-Phenylalanine |
| Synonyms | Boc-D-Phe(2,4-Me₂)-OH; (R)-2-(tert-butoxycarbonylamino)-3-(2,4-dimethylphenyl)propanoic acid |
| CAS Number | 791625-59-7 |
| Molecular Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| Solubility | Soluble in DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Purity Requirement | >98% (HPLC) to prevent truncation sequences |
| Storage | 2–8°C, Desiccated (Hygroscopic) |
Optimized Boc-SPPS Protocol
Resin Selection & Handling[1]
-
Recommended Resin: MBHA (Methylbenzhydrylamine) for C-terminal amides or PAM (Phenylacetamidomethyl) for C-terminal acids.[1]
-
Swelling: Essential for hindered couplings.[1] Swell resin in DCM for 20 minutes, then wash 3x with DMF to solvate the polymer matrix fully.[1]
The Critical Step: Activation & Coupling
Standard DCC/HOBt protocols often fail to drive the coupling of 2,4-dimethyl-substituted amino acids to completion due to the steric barrier.[1]
Recommended Activation System: HATU/HOAt or DIC/Oxyma We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to the "neighboring group effect" of the pyridine nitrogen in the leaving group (HOAt), which accelerates the reaction rate by orders of magnitude compared to HOBt.
Protocol Steps:
-
Dissolution: Dissolve 3.0 equivalents (relative to resin loading) of Boc-2,4-Me₂-D-Phe-OH in minimum dry DMF.
-
Activation: Add 2.9 equivalents of HATU.
-
Base Addition: Add 6.0 equivalents of DIEA (Diisopropylethylamine).[1]
-
Note: The solution should turn yellow.[1] If it remains colorless, check pH (aim for pH > 9 basicity).
-
-
Coupling: Add the activated mixture immediately to the resin.[1]
-
Monitoring: Perform a Kaiser Test .
Double Coupling Strategy (If Kaiser Positive): Re-couple using a different activation mechanism to bypass potential aggregation:
-
Use DIC (Diisopropylcarbodiimide) / Oxyma Pure (3 eq each) in DMF for 2 hours. This changes the solvent environment and activation species, often resolving difficult sequences.[1]
Deprotection (Boc Removal)
The steric bulk of the side chain does not significantly affect the removal of the N-terminal Boc group, as the acidolysis mechanism is small-molecule driven.[1]
-
Pre-wash: DCM (1 x 1 min).[1]
-
Deprotection: 50% TFA in DCM (1 x 1 min, then 1 x 20 min).
-
Scavenger: If the sequence contains Met, Trp, or Cys, add 0.5% DTT or Anisole to the TFA cocktail to prevent tert-butyl cation alkylation.
-
-
Wash: DCM (3 x 1 min).
-
Neutralization: 10% DIEA in DCM (2 x 1 min). Crucial: Ensure amine is free-base before next coupling.[1]
Final Cleavage (HF or TFMSA)
Because this is a Boc-strategy residue, final cleavage requires strong acid.[1]
-
HF Cleavage: Liquid HF with 10% p-Cresol (scavenger) at 0°C for 1 hour.
-
TFMSA Alternative: If HF is unavailable, use TFMSA/TFA/Thioanisole (10:80:10).[1]
Workflow Visualization
The following diagram illustrates the specific cycle modifications required for this hindered amino acid.
Caption: Optimized Boc-SPPS cycle for sterically hindered 2,4-dimethyl-D-phenylalanine incorporation.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance of the ortho-methyl group preventing nucleophilic attack.[1] | Switch from HBTU to HATU or PyAOP . Increase temperature to 50°C (microwave assisted) if resin allows.[1] |
| Racemization | Over-activation or prolonged base exposure (unlikely for D-amino acids, but possible).[1] | Use Oxyma Pure instead of HOBt (lower racemization risk).[1] Limit base pre-activation time to <2 minutes. |
| Incomplete Solubility | Hydrophobic nature of the dimethyl-phenyl ring.[1] | Use a solvent mixture of DMF/DCM (1:1) or add NMP to improve solubility and resin swelling.[1] |
| Deletion Sequences | Failure to remove the Boc group fully due to aggregation. | Perform "Flow wash" deprotection: Flow 50% TFA through the vessel rather than batch incubation. |
References
-
PubChem. (2025).[1][3] Boc-D-phenylalanine (Analogous Structure Data). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]
-
Albericio, F., & Carpino, L. A. (1997).[1] Coupling reagents and activation. Methods in Enzymology, 289, 104-126.[1] (Establishes HATU superiority for hindered couplings).
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Review of protecting group stability including Boc/TFA cycles).
Application Note: High-Efficiency Incorporation of Boc-2,4-Dimethyl-D-Phenylalanine into Cyclic Peptides
Abstract & Introduction
The incorporation of non-canonical amino acids (NCAAs) is a pivotal strategy in modern drug discovery to enhance the metabolic stability and receptor selectivity of peptide therapeutics. Boc-2,4-Dimethyl-D-Phenylalanine (Boc-2,4-Me₂-D-Phe) represents a high-value building block due to two synergistic properties:
-
Conformational Constraint: The D-configuration promotes
-turn formation, a critical secondary structure for cyclization. -
Steric & Electronic Modulation: The ortho-methyl group (position 2) introduces significant steric hindrance, restricting
and rotamers, while the 2,4-dimethyl substitution pattern creates an electron-rich aromatic system.
However, these same properties present synthetic challenges. The steric bulk hinders amide bond formation, and the electron-rich ring is susceptible to electrophilic alkylation during Boc deprotection. This Application Note details a robust, field-proven protocol for incorporating this residue into cyclic peptides using Boc-Solid Phase Peptide Synthesis (SPPS) and solution-phase cyclization.
Strategic Planning: The "Why" Behind the Protocol
Before initiating synthesis, three critical factors must be addressed to prevent common failure modes (deletion sequences and side-reactions).
Steric Hindrance Management
The methyl group at the ortho position of the phenyl ring creates a "steric wall" near the
-
Challenge: Standard carbodiimide couplings (DIC/HOBt) are often too slow, leading to incomplete coupling or racemization.
-
Solution: Use aminium/uronium salts (HATU) or phosphonium salts (PyBOP) with HOAt. The 7-aza-1-hydroxybenzotriazole (HOAt) additive is superior to HOBt for hindered systems due to the "neighboring group effect" of the pyridine nitrogen, which accelerates the acylation rate.
Electrophilic Scavenging
During Boc removal (Acidolysis), the tert-butyl group generates tert-butyl cations.
-
Risk: The 2,4-dimethyl substitution makes the phenyl ring highly electron-rich (similar to Tryptophan). Without adequate scavenging, tert-butyl cations will irreversibly alkylate the aromatic ring.
-
Solution: A high-scavenger cleavage cocktail containing sulfur-based scavengers (e.g., DMS, p-Cresol) is mandatory.
Cyclization Strategy
Cyclization is entropically disfavored. To maximize yield:
-
Linear Precursor Design: Place the 2,4-Me₂-D-Phe residue in the middle of the linear sequence, not at the N- or C-terminus, to avoid steric clash during the critical ring-closing step.
-
Turn Induction: The D-stereochemistry of the residue naturally pre-organizes the linear peptide into a "turn" conformation, bringing the N- and C-termini closer, thereby facilitating cyclization.
Visual Workflow: Synthesis Logic
Figure 1: Workflow for incorporating sterically hindered NCAAs via Boc-SPPS. Note the critical control points at the hindered coupling step and HF cleavage.
Detailed Protocols
Protocol A: Resin Preparation & Standard Cycle
Resin Choice: Use PAM Resin (for peptide acids) or MBHA Resin (for peptide amides). These are stable to the repetitive TFA treatments required in Boc chemistry.
-
Swelling: Swell resin in DCM for 30 min, then wash with DMF (3x).
-
Standard Deprotection (Boc Removal):
-
Treat with 50% TFA in DCM (containing 0.5% Indole as scavenger) for 2 min (pre-wash).
-
Treat with 50% TFA in DCM for 20 min.
-
Wash: DCM (3x), 5% DIEA/DCM (neutralization, 2x), DCM (3x).
-
Protocol B: Coupling Boc-2,4-Dimethyl-D-Phenylalanine
Use this protocol specifically for attaching the hindered amino acid to the growing chain.
Reagents:
-
Boc-2,4-Me₂-D-Phe-OH (3.0 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
HOAt (3.0 equivalents) - Crucial for steric hindrance
-
DIEA (6.0 equivalents)
-
Solvent: Anhydrous DMF (Minimum volume to maintain 0.1–0.2 M concentration)
Procedure:
-
Dissolve the amino acid, HATU, and HOAt in DMF.
-
Add DIEA to the mixture to activate the ester (Solution turns yellow).
-
Pre-activation: Allow to react for exactly 1 minute. Do not exceed 2 mins to avoid racemization.
-
Add the activated mixture to the resin.
-
Reaction Time: Shake at room temperature for 2 to 4 hours .
-
Note: Standard AAs take 30-60 mins. The steric bulk requires extended time.
-
-
Monitoring: Perform a Kaiser Ninhydrin Test. If slightly positive (blue), perform a double coupling using fresh reagents for half the time.
Protocol C: Coupling to the Hindered N-Terminus
The most difficult step is often coupling the NEXT amino acid onto the sterically crowded amine of the 2,4-dimethyl-Phe residue.
-
Reagent Change: Use PyBrOP or HATU with HOAt .
-
Temperature: If the resin allows, perform this coupling at 50°C for 1 hour.
-
Capping: After this step, acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol D: HF Cleavage (Critical for Electron-Rich Rings)
Safety Warning: HF is extremely hazardous. Use a specialized HF apparatus and full PPE.
The Cocktail (High Scavenger):
-
Anhydrous HF: 90%
-
p-Cresol: 5%
-
p-Thiocresol (or Dimethyl Sulfide): 5%
Procedure:
-
React at -5°C to 0°C for 1 hour.
-
Evaporate HF under vacuum.
-
Precipitate peptide with ice-cold diethyl ether.
-
Lyophilize from Acetic Acid/Water.
Protocol E: Solution-Phase Cyclization
Concept: High dilution prevents intermolecular reactions (dimerization).
Reagents:
-
PyBOP (3 eq) or HATU (3 eq)
-
HOAt (3 eq)
-
DIEA (6 eq)
-
Solvent: DMF or DCM (Dry)
Procedure:
-
Dissolve the crude linear peptide in DMF to a concentration of < 1 mM (e.g., 1 mg peptide in 1-2 mL solvent).
-
Add PyBOP/HATU and HOAt.
-
Add DIEA dropwise while stirring vigorously.
-
Stir for 12–24 hours at Room Temperature.
-
Monitor by HPLC (Shift in retention time) and LC-MS (Loss of 18 Da for water).
Data Summary & QC Specifications
| Parameter | Specification / Recommendation |
| Coupling Reagent | HATU/HOAt (Preferred) or PyBrOP |
| Coupling Time | 2–4 Hours (Double couple if Kaiser test is positive) |
| Concentration (Cyclization) | < 1 mM (Strict High Dilution) |
| Cleavage Scavengers | p-Cresol + p-Thiocresol (Essential to protect dimethyl ring) |
| Expected Mass Change | Cyclization results in [M-18] peak (Loss of H₂O) |
| Racemization Check | Use Chiral HPLC or Marfey's Reagent analysis if biological activity is lower than expected. |
Decision Tree: Coupling Optimization
Figure 2: Logic gate for selecting coupling conditions based on steric hindrance.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society. Link
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Link
-
Chem-Impex International. (n.d.). Product Data: Boc-D-2,4-dimethylphenylalanine. Link
-
BenchChem. (2025).[2] Overcoming steric hindrance in reactions. Link
Sources
Application Note: Engineering Protease-Resistant Pharmacophores with Boc-2,4-Dimethyl-D-Phenylalanine
Executive Summary
In the landscape of therapeutic peptide development, metabolic instability and poor membrane permeability remain the primary bottlenecks. Boc-2,4-Dimethyl-D-Phenylalanine (Boc-2,4-Me₂-D-Phe) represents a "high-value" non-canonical amino acid (NCAA) designed to overcome these barriers.
By combining the D-configuration (which induces reverse turns and resists proteolysis) with 2,4-dimethyl substitution (which restricts side-chain rotamers and enhances hydrophobicity), this residue serves as a dual-function tool. It is particularly effective in optimizing G-Protein Coupled Receptor (GPCR) ligands and disrupting Protein-Protein Interactions (PPIs) where a phenylalanine residue acts as a "hotspot" anchor.
This guide details the mechanistic rationale, synthesis protocols, and quality control measures required to successfully incorporate this sterically hindered residue into bioactive peptides.
Chemical Logic & Design Rationale
The Structural Mechanism
The efficacy of Boc-2,4-Me₂-D-Phe arises from three distinct structural modifications to the native phenylalanine scaffold:
| Feature | Structural Impact | Therapeutic Benefit |
| D-Configuration | Inverts the backbone chirality ( | Induces |
| 2-Methyl (Ortho) | Creates steric clash with the peptide backbone. | Restricts |
| 4-Methyl (Para) | Extends the aromatic system. | Increases lipophilicity ( |
Decision Logic for Residue Selection
Use the following decision tree to determine if Boc-2,4-Me₂-D-Phe is appropriate for your lead optimization campaign.
Figure 1: Decision matrix for incorporating sterically hindered D-amino acids.
Experimental Protocols
Synthesis Strategy: Handling Steric Hindrance
Critical Challenge: The methyl group at the ortho (2-position) creates significant steric hindrance, making standard coupling (e.g., DCC/HOBt) inefficient. Incomplete coupling leads to deletion sequences.
Recommended Approach: Use Boc-SPPS (Solid Phase Peptide Synthesis) or use this residue as the N-terminal cap in an Fmoc strategy.
Protocol A: Coupling in Boc-SPPS
Target: Incorporation of Boc-2,4-Me₂-D-Phe into a growing peptide chain on MBHA resin.
Reagents:
-
Resin: MBHA (0.5 mmol/g loading).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU.
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step Procedure:
-
Deprotection (Pre-cycle): Remove Boc group from the previous amino acid using 50% TFA in DCM (2 x 1 min, 1 x 30 min). Wash thoroughly with DCM (5x) and 5% DIEA/DCM (neutralization).
-
Activation:
-
Dissolve Boc-2,4-Me₂-D-Phe (3.0 eq) and HATU (2.9 eq) in minimal dry DMF.
-
Add DIEA (6.0 eq) .
-
Note: Pre-activate for exactly 30 seconds . Do not exceed 2 minutes to avoid racemization of the activated ester.
-
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate for 2 to 4 hours at room temperature (Standard AA is 45 min; hindered AA requires 4x time).
-
Optional: Perform a "Double Couple" (repeat step 2-3 with fresh reagents) if the sequence is >10 residues long.
-
-
Monitoring:
-
Perform a Kaiser Test (ninhydrin). If blue (positive), repeat coupling. If colorless (negative), proceed.
-
-
Capping (Crucial):
-
Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM for 10 minutes to prevent deletion sequences.
-
Protocol B: Final Cleavage (HF Method)
Safety Warning: Hydrogen Fluoride (HF) is extremely toxic and requires specialized apparatus.
-
Dry the resin completely under high vacuum.
-
Transfer to a Teflon reaction vessel.
-
Add Scavenger: p-Cresol (10% v/v) to protect the electron-rich dimethyl-phenyl ring from alkylation by carbocations.
-
Condense anhydrous HF (10 mL per gram of resin) at -78°C.
-
Warm to 0°C and stir for 60 minutes .
-
Evaporate HF under a stream of nitrogen.
-
Precipitate peptide with cold Diethyl Ether .
Quality Control & Troubleshooting
Racemization Check
The activation of D-amino acids, especially hindered ones, carries a risk of racemization (converting back to L-form).
-
Method: Use Marfey’s Reagent (FDAA) derivatization followed by LC-MS.
-
Standard: Compare the retention time of your product against a synthesized standard of the L-isomer (Boc-2,4-Me₂-L-Phe) if available, or use chiral HPLC columns (e.g., Chiralpak).
Common Pitfalls
| Issue | Cause | Solution |
| Low Yield | Steric hindrance at the 2-position prevents nucleophilic attack. | Switch from HBTU to HATU or PyAOP . Increase temperature to 50°C (microwave assisted). |
| Side Reactions | Alkylation of the phenyl ring during HF cleavage. | Increase scavenger load (p-Cresol) to 15%. |
| Solubility | High hydrophobicity of the dimethyl group causes aggregation. | Use NMP (N-methylpyrrolidone) instead of DMF; add "Magic Mixture" (DCM/DMF/TFA) if aggregation occurs on resin. |
Application Workflow Visualization
The following diagram illustrates the synthesis and validation workflow for a therapeutic peptide candidate containing this residue.
Figure 2: End-to-end workflow for generating peptides with hindered NCAA residues.
References
-
National Center for Biotechnology Information (NCBI). (2023). 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides.[1] PubMed. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine. Journal of the American Chemical Society. Retrieved from [Link]
Sources
Application Note: Optimized Cleavage Cocktails for Peptides Containing 2,4-Dimethyl-D-Phenylalanine
Executive Summary
The incorporation of 2,4-Dimethyl-D-Phenylalanine (2,4-Me₂-D-Phe) into peptide sequences is a powerful strategy for enhancing proteolytic stability and constraining conformational space. However, the unique electronic and steric properties of this non-standard amino acid present specific challenges during Solid Phase Peptide Synthesis (SPPS), particularly during the final cleavage and deprotection step.
This Application Note details the mechanistic risks associated with cleaving 2,4-Me₂-D-Phe-containing peptides—specifically Electrophilic Aromatic Substitution (EAS) —and provides optimized cleavage cocktail formulations to mitigate these side reactions. We recommend a modified Reagent K strategy utilizing DODT and Thioanisole to ensure high-purity isolation.
The Challenge: Electronic Activation & Cation Scavenging
Chemical Context
Standard Phenylalanine is relatively resistant to side reactions during Trifluoroacetic Acid (TFA) cleavage. However, the addition of methyl groups at the 2 and 4 positions of the phenyl ring in 2,4-Me₂-D-Phe fundamentally alters its reactivity profile:
-
Electronic Activation: Methyl groups are electron-donating via inductive effects (+I) and hyperconjugation. This increases the electron density of the aromatic ring, making it a "soft" nucleophile.
-
Susceptibility to EAS: During TFA cleavage, protecting groups (such as Pbf, Trt, tBu, and Boc) are removed, generating highly reactive carbocations. These electrophiles seek electron-rich centers. In standard sequences, scavengers trap these cations.[1][2] However, the activated ring of 2,4-Me₂-D-Phe competes with the scavengers, leading to irreversible ring alkylation (typically +56 Da for tBu adducts or +253 Da for Pbf adducts).
The "D" Configuration
While the D-stereochemistry confers enzymatic resistance, it does not alter the chemical reactivity of the aromatic ring during acidolysis. Therefore, the precautions listed here apply equally to L- and D-isomers.
Optimized Cleavage Cocktails
Standard cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) are often insufficient for protecting electron-rich aromatics like 2,4-Me₂-D-Phe. We recommend Cocktail A as the Gold Standard for these sequences.
Table 1: Recommended Cocktail Formulations
| Component | Cocktail A (Recommended) | Cocktail B (Alternative) | Role in Synthesis |
| Base Type | Modified Reagent K | Reagent B (Odorless) | |
| TFA | 82.5% | 88% | Acidolytic cleavage & deprotection. |
| Phenol | 5% | 5% | "Sacrificial" aromatic scavenger; protects Tyr/Phe derivatives. |
| Thioanisole | 5% | - | Soft nucleophile; accelerates Pbf removal; critical for preventing ring alkylation. |
| Water | 5% | 5% | Hydrolysis; scavenges tBu cations. |
| DODT * | 2.5% | - | Thiol scavenger; traps tBu/Trt cations; prevents oxidation. |
| TIPS | - | 2% | Hydride donor; general scavenger (less effective for Pbf). |
*Note: DODT (3,6-dioxa-1,8-octanedithiol) is recommended over EDT (1,2-ethanedithiol) due to its lower volatility and reduced odor while maintaining identical scavenging efficiency.
Detailed Experimental Protocol
Materials Required[1][2][3]
-
Resin: Dry, Fmoc-deprotected peptide-resin (2,4-Me₂-D-Phe sequence).
-
Reagents: TFA (HPLC Grade), Phenol (Crystalline), Thioanisole, DODT, Water (Milli-Q).
-
Precipitation: Diethyl Ether or MTBE (cooled to -20°C).
-
Equipment: Orbital shaker, sintered glass funnel (fine porosity), round-bottom flask.
Step-by-Step Workflow
Step 1: Resin Preparation
Ensure the resin is washed thoroughly with DCM (3x) and MeOH (3x) to remove basic DMF traces, which can inhibit cleavage. Dry the resin under vacuum for at least 1 hour.
Step 2: Cocktail Preparation (Freshness is Critical)
Prepare Cocktail A immediately before use.
-
Example for 10 mL: Dissolve 0.5 g Phenol in 0.5 mL Thioanisole and 0.25 mL DODT. Add 0.5 mL Water. Finally, add 8.25 mL TFA.
-
Why? Premixed cocktails can oxidize or form ester adducts over time.
Step 3: Incubation
-
Add the cocktail to the resin (Ratio: 10-20 mL cocktail per 1 g resin).
-
Seal tightly.
-
Shake gently at Room Temperature (20-25°C) for 2.5 to 3 hours .
-
Note: If the sequence contains Arg(Pbf), ensure the full 3 hours. Pbf removal is the rate-limiting step and the primary source of dangerous cations.
-
Step 4: Filtration and Concentration
-
Filter the resin through a sintered glass funnel into a round-bottom flask.
-
Wash the resin beads with 1-2 mL of fresh TFA to recover trapped peptide.
-
(Optional but Recommended) Evaporate the TFA solution under a stream of Nitrogen (N₂) to reduced volume (~2-3 mL). Do not rotary evaporate to dryness if possible, as this concentrates scavenged cations.
Step 5: Precipitation
-
Add cold ether (-20°C, 10-fold excess) to the concentrated peptide solution.
-
A precipitate should form immediately.
-
Centrifuge (3000 rpm, 5 min) or filter to collect the solid.
-
Wash the pellet 2x with cold ether to remove residual scavengers (Phenol/Thioanisole).
Step 6: Dissolution & Lyophilization
Dissolve the crude pellet in 10-20% Acetic Acid or 0.1% TFA/Water (depending on solubility) and lyophilize.
Mechanism & Logic Visualization
The following diagram illustrates the critical role of the scavenger cocktail in diverting carbocations away from the 2,4-Me₂-D-Phe ring.
Caption: Kinetic competition between scavengers and the activated aromatic ring for reactive carbocations.
Troubleshooting & QC
When analyzing the crude peptide by LC-MS, look for these specific mass shifts which indicate insufficient scavenging:
| Mass Shift (Δ) | Likely Cause | Solution |
| +56 Da | t-Butyl alkylation (from Asp, Glu, Ser, Thr, Tyr) | Increase DODT/Water content; ensure fresh scavengers. |
| +253 Da | Pbf alkylation (from Arg) | Critical: Increase Thioanisole to 5-10%; extend cleavage time slightly to ensure Pbf is fully quenched. |
| +96 Da | Trifluoroacetylation (TFA ester on Ser/Thr) | Treat crude peptide with mild base (e.g., NH₄OH pH 9) for 30 min. |
References
-
Sigma-Aldrich (Merck). "Fmoc Resin Cleavage and Deprotection Protocols." Detailed guide on scavenger selection for sensitive residues.
-
Thermo Fisher Scientific. "Peptide Cleavage Techniques and Scavenger Selection." Overview of Reagent K and B compositions.
-
CEM Corporation. "Peptide Cleavage and Protected Cleavage Procedures." Application note on heated vs. room temp cleavage and scavenger roles.
-
Biotage. "Peptides containing cysteine: the role of scavengers in cleavage cocktail."[3] Discussion on thiol scavengers (EDT/DODT) relevant for electron-rich protection.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing 2,4-Dimethyl-D-Phenylalanine
[1]
Introduction: The Physicochemical Challenge
The incorporation of non-canonical amino acids like 2,4-Dimethyl-D-Phenylalanine (2,4-Me₂-D-Phe) into peptide sequences is a potent strategy for enhancing metabolic stability and receptor selectivity.[1] However, this residue introduces distinct physicochemical hurdles that disrupt standard purification workflows.[1][2]
Unlike native Phenylalanine, the 2,4-Me₂-D-Phe residue possesses two critical features:
-
Enhanced Hydrophobicity: The addition of two methyl groups to the aromatic ring significantly increases the logP value, leading to strong retention on standard C18 stationary phases.
-
Steric Bulk & "D" Configuration: The ortho-methyl group (position 2) creates steric hindrance, often resulting in incomplete coupling during Solid Phase Peptide Synthesis (SPPS).[1] This generates deletion sequences (impurities missing one amino acid) that are structurally similar to the target but less hydrophobic.
This guide details a self-validating protocol designed to resolve these specific impurities while managing the solubility and aggregation issues common to hydrophobic peptidomimetics.
Strategic Framework: The "Solubility-Selectivity" Nexus
Successful purification of peptides containing 2,4-Me₂-D-Phe relies on balancing solubility (to prevent on-column aggregation) with selectivity (to resolve diastereomers and deletion sequences).[1]
Mechanism of Separation[3]
-
Target vs. Deletion Impurity: The target peptide containing 2,4-Me₂-D-Phe will elute later than the deletion impurity (missing the hydrophobic residue). A shallow gradient is required to maximize this window.[1]
-
Target vs. Diastereomer: If racemization occurred during synthesis (common with sterically hindered couplings), the D-isomer (target) and L-isomer (impurity) must be separated.[1] Phenyl-based columns often provide superior selectivity for these aromatic isomers compared to alkyl chains (C18).[1]
Experimental Protocol
Phase 1: Sample Preparation (Critical Step)
hydrophobic peptides often precipitate in 100% aqueous buffers, leading to "ghost peaks" or permanent column fouling.[1]
Protocol:
-
Initial Solubilization: Dissolve the crude lyophilized peptide in 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) at a concentration of 50–100 mg/mL.[1]
-
Reasoning: The 2,4-dimethyl ring disrupts water structure; organic solvation is thermodynamically favored.[1]
-
-
Aqueous Dilution: Slowly dilute the organic concentrate with 0.1% TFA in Water to a final concentration of ~10 mg/mL.
-
Checkpoint: If precipitation occurs (cloudiness), add Acetonitrile (ACN) dropwise until clear, or switch to a "Feed Injection" method (injecting pure DMSO solution).[1]
-
-
Filtration: Pass through a 0.45 µm PTFE filter (hydrophobic compatible) to remove micro-aggregates.[1]
Phase 2: Stationary Phase Selection
| Column Type | Ligand Chemistry | Suitability for 2,4-Me₂-D-Phe | Recommendation |
| C18 (Octadecyl) | Alkyl Chain | Moderate. Often too retentive; requires high % organic to elute, compressing the gradient.[1] | Use "Wide Pore" (300 Å) C18 for peptides >20 residues.[1] |
| C8 (Octyl) | Alkyl Chain | High. Lower hydrophobicity allows elution at lower % ACN, providing a wider effective gradient window.[1] | Primary Recommendation for general purity.[1] |
| Phenyl-Hexyl | Aromatic Ring | Excellent. Interacts via | Best for Polishing (removing closely eluting impurities).[1] |
Phase 3: Mobile Phase & Gradient Engineering[1]
Standard Buffer System:
-
Buffer A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion-pairing agent suppresses silanol interactions).[1]
-
Buffer B: 0.1% TFA in Acetonitrile (ACN).[1]
The "Focused Gradient" Strategy: Instead of a linear 0–100% gradient, use a "scouting run" to find the elution point, then flatten the gradient around that percentage.
-
Scouting Run: 5% to 95% B over 20 minutes.
-
Result: Target elutes at 45% B.
-
-
Purification Gradient:
Phase 4: Temperature Control
Set Column Oven to 60°C.
-
Causality: High temperature reduces the viscosity of the mobile phase and increases the kinetic energy of the peptide, disrupting hydrophobic aggregates (inter-molecular
- stacking of the dimethyl-phenyl rings) that cause peak tailing.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for optimizing the purification of peptides with bulky hydrophobic residues.
Caption: Decision matrix for optimizing HPLC conditions based on peak topology. Blue nodes indicate core process steps; Red nodes indicate failure modes requiring specific remediation.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Backpressure | Peptide precipitation on the column frit.[1] | Stop immediately. Backflush column with 90% Isopropanol/10% Water at 60°C. For future runs, reduce load or increase organic solvent in the sample diluent. |
| "Ghost" Peaks | Carryover from previous runs due to strong hydrophobic adsorption.[1] | Implement a "Sawtooth" wash step (rapid 5% -> 95% -> 5% B cycling) between injections.[1] Use 2,2,2-Trifluoroethanol (TFE) in the wash solvent.[1] |
| Shoulder on Main Peak | Des-methyl impurity (deletion of the methyl group) or Racemization (L-isomer).[1] | Switch to a Phenyl-Hexyl column . The |
| Low Recovery | Irreversible adsorption to the stationary phase. | Switch to a C4 column or a polymer-based stationary phase (PLRP-S) which has no silanols to bind cationic residues.[1] |
References
-
Separation of Hydrophobic Peptides: Mant, C. T., & Hodges, R. S. (2002).[1] High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[1]
-
Steric Hindrance in Peptide Synthesis: Coin, I., Beyermann, M., & Bienert, M. (2006).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.[1]
-
Use of Phenyl Columns for Aromatic Peptides: Majors, R. E. (2013).[1] Column Watch: The Role of Phenyl Stationary Phases in HPLC. LCGC North America.[1]
-
Solubility Strategies (The Nest Group): Designing Purification Methods for Hydrophobic Peptides. Application Note #9802.
-
Aggregation Control: Vagner, J., Qu, H., & Hruby, V. J. (2008).[1] Peptidomimetics, a synthetic tool of drug discovery.[1] Current Opinion in Chemical Biology, 12(3), 292-296.[1]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Boc-2,4-Dimethyl-D-Phenylalanine
[1]
Case ID: #SOL-BDDP-001 Status: Active Guide Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
Boc-2,4-Dimethyl-D-Phenylalanine represents a "perfect storm" for solubility challenges in peptide synthesis.[1] Its hydrophobicity, driven by the aromatic ring and two methyl groups, is compounded by the tert-butyloxycarbonyl (Boc) protecting group. Furthermore, the ortho-methyl group at position 2 introduces significant steric hindrance, often leading to slow coupling kinetics and incomplete reactions.
This guide moves beyond standard protocols, offering field-tested methodologies to solubilize, couple, and purify peptides containing this difficult residue.
Part 1: Critical Solubility & Handling Troubleshooting (Q&A)
Q1: "I cannot get the amino acid to dissolve in pure DMF at 0.1 M. It remains a cloudy suspension. What is the immediate fix?"
Diagnosis: The lattice energy of the crystalline solid is too high for standard DMF solvation at room temperature, likely due to hydrophobic stacking of the dimethyl-phenyl rings.
The Fix: The "chaotropic Switch" Do not simply add more DMF; this dilutes your reagents and slows coupling. Instead, disrupt the hydrophobic aggregation.
-
Switch Solvent System: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. NMP has a higher dielectric constant and better solubilizing power for aromatic structures.[1]
-
Thermal Shock: Gently heat the solution to 45°C in a sonication bath. The combination of heat and acoustic energy often breaks the crystal lattice.
-
The "Magic" Additive: If it remains stubborn, add LiCl (Lithium Chloride) to a final concentration of 0.4 M .
-
Mechanism: LiCl acts as a chaotropic agent, disrupting the hydrogen bond networks and hydrophobic interactions that cause aggregation/insolubility [1].
-
Q2: "The amino acid dissolved, but precipitated immediately upon adding it to the reaction vessel/resin. Why?"
Diagnosis: This is "Solvent Shock."[1] The resin-swelling solvent (likely DCM or low-grade DMF) is incompatible with the highly concentrated hydrophobic amino acid solution.[1]
The Fix: Solvent Matching & Co-Solvent Tuning Ensure the resin is swollen in the exact same solvent system used to dissolve the amino acid.
-
Protocol: If you dissolved the AA in NMP/DMSO (9:1), wash and swell your resin in NMP/DMSO (9:1) for 10 minutes prior to coupling.
-
Avoid DCM: While DCM swells polystyrene resins well, it is a poor solvent for this specific amino acid.[1] Avoid DCM in the coupling step.
Q3: "Coupling efficiency is <50% despite the amino acid being in solution. Is it still a solubility issue?"
Diagnosis: This is likely Steric Hindrance , not just solubility.[1] The 2-methyl group (ortho position) physically blocks the incoming amine of the growing peptide chain.
The Fix: High-Energy Activation Standard DIC/HOBt coupling will fail here.[1] You need a more aggressive activation strategy.[1]
-
Reagent: Switch to HATU or PyAOP .[1] These generate a more reactive ester.[1]
-
Base: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive.[1] The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates coupling for sterically hindered amines [2].
-
Double Coupling: Perform the coupling twice.
-
Couple 1: 2 hours at RT.
-
Drain and wash.[1]
-
Couple 2: Overnight at RT or 1 hour at 50°C (if sequence allows).
-
Part 2: Advanced Experimental Protocols
Protocol A: The "Hard-to-Dissolve" Stock Solution Preparation
Use this for automated synthesizers where viscosity must be managed.[1]
| Component | Quantity | Role |
| Boc-2,4-Dimethyl-D-Phe | 1.0 mmol | Target Molecule |
| NMP (Anhydrous) | 2.5 mL | Primary Solvent (High Solvency) |
| DMSO (Anhydrous) | 0.5 mL | Co-solvent (Disrupts Aggregation) |
| LiCl (Optional) | 20 mg | Chaotrope (Prevents Gelation) |
Steps:
-
Weigh amino acid into a dry scintillation vial.[1]
-
Add DMSO first.[1] Sonicate for 30 seconds. The high polarity helps "wet" the hydrophobic crystal.
-
Add NMP.[1] Vortex vigorously.
-
If solution is not clear, heat to 40°C.
-
Checkpoint: Solution must be crystal clear. If hazy, filter through a 0.45 µm PTFE filter (nylon filters may degrade in DMSO).[1]
Protocol B: Microwave-Assisted Coupling (Manual or Automated)
Heat overcomes the steric barrier of the 2,4-dimethyl substitution.
-
Resin Preparation: Swell resin in NMP.
-
Activation:
-
Reaction:
Part 3: Visualizing the Workflow
Figure 1: Solubility Troubleshooting Decision Tree
Follow this logic path to determine the optimal solvent system.
Caption: Step-by-step logic for solubilizing hydrophobic Boc-amino acids. Blue = Start, Green = Success, Red = Escalation.
Figure 2: Steric Hindrance Coupling Workflow
The mechanism for overcoming the 2-methyl steric block.
Caption: Workflow emphasizing the need for HOAt/HATU activation to overcome the steric barrier of the 2,4-dimethyl group.
Part 4: Solvent Compatibility Matrix
| Solvent | Solubility Rating | SPPS Compatibility | Notes |
| DMF | Moderate | High | Standard choice.[1][3] May require heating for this specific AA. |
| NMP | High | High | Recommended. Better penetration of hydrophobic domains.[1] |
| DMSO | Very High | Low-Moderate | High viscosity.[1] Hard to remove. Use as co-solvent (max 20%).[1] |
| DCM | Low | High | Avoid for dissolution. Good for swelling, bad for dissolving this AA. |
| MeOH/EtOH | Moderate | Low | Avoid.[1] Protic solvents can interfere with activation chemistry.[1] |
References
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.[1] (Discusses the use of chaotropic salts like LiCl and solvent switches).
-
Bachem. Peptide Solubility Guidelines. (Authoritative guide on dissolving hydrophobic peptides and amino acids using DMSO/DMF).
-
GenScript. Mastering the Art of Hydrophobic Peptide Synthesis. (Details on "magic mixtures" and handling non-polar residues).
-
PubChem. Boc-D-phenylalanine (Analog Data). (Physical property data for Boc-Phe derivatives).
Technical Support Center: High-Purity Synthesis of 2,4-Dimethyl-D-Phenylalanine Derivatives
Topic: Minimizing Racemization of 2,4-Dimethyl-D-Phenylalanine (2,4-Me2-D-Phe) Ticket ID: #RAC-24DMP-001 Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Executive Summary: The "Ortho-Effect" Challenge
You are likely encountering difficulties because 2,4-Dimethyl-D-Phenylalanine is not just a standard D-amino acid; it is a sterically hindered, ortho-substituted system .
The methyl group at the 2-position (ortho) creates significant steric strain near the carboxylic acid. During activation, this bulk retards the desired nucleophilic attack (coupling rate) but often fails to retard the intramolecular cyclization that leads to racemization. This creates a "kinetic trap" where the activated species exists long enough to lose its chiral integrity before forming the peptide bond.
This guide provides a self-validating workflow to synthesize and couple this molecule while maintaining
Module 1: Critical Mechanism Analysis
To solve the problem, we must visualize the enemy. Racemization in this system is driven almost exclusively by the 5(4H)-Oxazolone (Azlactone) Mechanism .
The Pathway to Racemization
When you activate the carboxyl group (using HATU, EDC, etc.), the carbonyl oxygen of the preceding amide bond can attack the activated center, forming a 5-membered oxazolone ring. The C-2 methyl group of your molecule exacerbates this by twisting the amide bond, making this cyclization energetically favorable. Once the ring forms, the
Figure 1: The Kinetic Trap. The 2-methyl group slows the green path (Product) more than the red path (Oxazolone), increasing racemization risk.
Module 2: Troubleshooting & Optimization Protocols
Issue 1: Synthesis/Sourcing of the Pure Building Block
User Question: "I bought 98% pure 2,4-Dimethyl-D-Phe, but my final peptide has 15% L-isomer. Is the starting material bad?"
Diagnosis: Commercial "pure" ortho-substituted amino acids often degrade or racemize during storage/shipping if not salt-stabilized. Solution: Perform an Enzymatic Kinetic Resolution to "clean" your starting material before use.
Protocol: Acylase-Mediated Purification
-
Acetylation: Convert your crude 2,4-Me2-Phe to N-Acetyl-2,4-Me2-Phe using acetic anhydride in NaOH.
-
Enzymatic Digestion: Dissolve the N-acetyl derivative in water (pH 7.5). Add Acylase I (from Aspergillus melleus) .
-
Separation: Acidify to pH 2 and extract with Ethyl Acetate.
-
Aqueous Phase: Contains L-2,4-Me2-Phe (discard or save).
-
Organic Phase: Contains pure N-Acetyl-2,4-Me2-D-Phe .
-
-
Deacetylation: Reflux the organic extract residue in 2M HCl to obtain pure D-amino acid hydrochloride salt.
Issue 2: Coupling Conditions (The "Safe Zone")
User Question: "I'm using HATU/DIPEA, standard conditions. Why am I seeing 20% epimerization?"
Diagnosis: DIPEA (Diisopropylethylamine) is too strong and not sterically hindered enough for this specific scaffold. It abstracts the
Comparative Reagent Data
| Variable | Standard Protocol (Avoid) | Optimized Protocol (Use) | Mechanism of Improvement |
| Coupling Agent | HATU / HBTU | HATU or COMU | COMU/HATU are fast, but require careful base management. |
| Additive | HOBt | HOAt or Oxyma Pure | HOAt creates a "pre-activated" ester that reacts faster with amines, outrunning the racemization. |
| Base | DIPEA / TEA | 2,4,6-Collidine (TMP) | Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIPEA) and extremely bulky, preventing |
| Solvent | DMF | DMF/DCM (1:1) | DCM lowers dielectric constant, stabilizing the activated ester against ionization/racemization. |
The "Low-Racemization" Coupling Protocol
-
Dissolve: 1.0 eq of N-protected-2,4-Me2-D-Phe and 1.0 eq HOAt in DMF/DCM (1:1).
-
Cool: Chill solution to 0°C (ice bath). Temperature control is non-negotiable.
-
Activate: Add 1.0 eq HATU (or COMU). Stir for 2 minutes.
-
Base: Add 2.0 eq 2,4,6-Collidine .
-
Couple: Immediately add the amine component (peptide fragment).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via HPLC.[3][9][10]
Module 3: Self-Validating Analytical Workflow
You cannot rely on standard C18 HPLC retention times to distinguish D/L isomers of this methylated phenylalanine. You must use Marfey’s Analysis .
Why Marfey's Reagent (FDAA)?
FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine to form diastereomers.[11] Because the reagent itself is chiral (L), the reaction yields:
-
L-FDAA + D-AA
(L-D) Diastereomer -
L-FDAA + L-AA
(L-L) Diastereomer
These diastereomers have significantly different physical properties and separate easily on a standard C18 column.
Validation Protocol
-
Hydrolysis: Take 50
g of your synthesized peptide. Hydrolyze in 6M HCl at 110°C for 16 hours. (Note: This releases the free amino acids). -
Derivatization:
-
Quench: Add 20
L 2M HCl. -
Analyze: Inject onto C18 HPLC (UV 340 nm).
-
Reference Standard: Run pure D- and L-2,4-Me2-Phe standards treated the same way.
-
Result: If you see a split peak matching the L-standard retention time, racemization occurred.
-
Figure 2: Validation Workflow. This method detects racemization down to 0.1% levels.
Frequently Asked Questions (FAQs)
Q: Can I use EDC/NHS for this coupling? A: Generally, no. Carbodiimide couplings (EDC/DCC) are slower than Uronium/Phosphonium salts (HATU/PyBOP). For sterically hindered 2,4-dimethyl systems, the slowness of EDC allows the oxazolone intermediate to persist longer, increasing racemization. Stick to HATU/HOAt or COMU.
Q: Does the protecting group matter? A: Yes. Urethane protecting groups (Boc, Fmoc) are mandatory for the N-terminus of the 2,4-Me2-D-Phe during coupling. They destabilize the oxazolone ring. Never use an N-acyl group (like Acetyl or Benzoyl) on the amino acid being activated, as this guarantees oxazolone formation.
Q: I see a "shoulder" on my HPLC peak. Is this the racemate? A: It might be a rotamer. 2,4-Dimethyl-Phe is bulky enough that it can restrict rotation around the peptide bond, creating cis/trans amide rotamers visible on HPLC. Run the HPLC at 60°C; if the peaks merge, it's a rotamer. If they stay separate, it's racemization (confirm with Marfey's).
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[12] Journal of the American Chemical Society.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[1][2][3][4][5][8][9][10][13][14][15][16]
-
Parmeggiani, F., et al. (2015).[3][17] Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases. Angewandte Chemie International Edition.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: Coupling Reagents & Additives.
Sources
- 1. Racemization of an L-phenylalanine residue catalysed by an adjacent cysteine in a bradykinin peptide antagonist - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. Phenylalanine racemase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting incomplete Boc deprotection of 2,4-Dimethyl-D-Phenylalanine
Ticket ID: #BOC-DMP-001
Status: Open for Resolution
Topic: Troubleshooting Incomplete Deprotection & Side Reactions
Applicable Compound:
Executive Summary & Diagnostic Workflow
The Problem: Users frequently report incomplete deprotection or "stalled" reactions when treating 2,4-dimethyl-D-phenylalanine with standard 50% TFA/DCM cocktails.
The Root Cause:
-
Steric Shielding: The methyl group at the ortho (2-) position creates significant steric hindrance around the carbamate linkage, restricting the conformational freedom required for the acidolytic transition state.
-
Electronic Activation (Side Reaction Risk): The two methyl groups on the phenyl ring are electron-donating. This makes the aromatic ring highly nucleophilic and susceptible to Friedel-Crafts alkylation by the released tert-butyl cations (
-Bu ), leading to irreversible impurities.
Diagnostic Decision Tree: Use the following logic flow to diagnose your specific failure mode.
Figure 1: Diagnostic logic for distinguishing between steric stalling (kinetic control) and side-reaction alkylation (thermodynamic trapping).
Technical Modules & FAQs
Module A: Overcoming Steric Hindrance (Kinetics)
Q: Why is the reaction failing in 1:1 TFA:DCM? A: The 2-methyl group forces the carbamate into a rigid conformation that resists protonation. Standard protocols (50% TFA) rely on a second-order kinetic dependence on acid concentration. For sterically hindered amino acids, the effective rate constant drops significantly. Diluting TFA with DCM reduces the ionization power of the medium, making it insufficient to breach the activation energy barrier of the 2,4-dimethyl system.
Resolution:
-
Remove DCM: Use Neat TFA (100%).
-
Concentration: Run the reaction at a higher concentration (0.2 M – 0.5 M) to maximize collision frequency.
Module B: Preventing Ring Alkylation (Scavengers)
Q: I see a +56 Da impurity. What is it?
A: This is the tert-butylated product. The mechanism of Boc removal generates a reactive tert-butyl cation (
-
Normally, this cation degrades to isobutylene (gas).
-
However, your substrate has a 2,4-dimethylphenyl ring. The methyl groups pump electron density into the ring, making it a "trap" for the cation. The
-Bu attacks the ring (likely at the 5-position) via Friedel-Crafts alkylation.
Resolution: You must use a scavenger cocktail.
-
Silanes (TIPS/TES): Hydride donors that irreversibly quench the cation to isobutane.
-
Water: Acts as a nucleophile to form tert-butanol.
Module C: Reagent Selection Matrix
| Reagent System | Acid Strength | Scavenger Rec.[1][2][3][4] | Suitability for 2,4-Dimethyl-Phe |
| 50% TFA / DCM | Moderate | Optional | Poor. Too slow; allows time for side reactions. |
| Neat TFA | High | Mandatory | Excellent. Fast kinetics minimize side-reaction windows. |
| 4M HCl / Dioxane | High | Recommended | Good. Alternative if TFA salts are problematic. Slower than neat TFA. |
| TMSOTf / 2,6-Lutidine | Very High | Mandatory | Nuclear Option. Only use if acidolysis fails completely (rare). |
Experimental Protocols
Protocol A: The "High-Steric" Standard (Recommended)
Use this protocol for maximum conversion and purity.
Reagents:
-
Substrate: Boc-2,4-Dimethyl-D-Phe-OH (or ester)
-
Solvent/Reagent: Trifluoroacetic acid (TFA), HPLC Grade
-
Scavengers: Triisopropylsilane (TIPS), Water
Procedure:
-
Preparation: In a round-bottom flask, dissolve the substrate (1.0 equiv) in a minimal amount of DCM (only if necessary for transfer), then evaporate the DCM to ensure the starting material is solid/oil.
-
Cocktail Assembly: Prepare a cleavage cocktail of TFA : TIPS : H₂O (95 : 2.5 : 2.5 v/v) .
-
Reaction: Add the cocktail to the substrate to achieve a final concentration of 0.2 M (approx. 5 mL cocktail per 1 mmol substrate).
-
Incubation: Stir vigorously at Room Temperature for 2–3 hours .
-
Note: Do not heat. Heating increases the rate of alkylation side reactions more than the deprotection rate.
-
-
Monitoring: Check by HPLC/UPLC. Look for the disappearance of the Boc-protected peak.
-
Workup:
-
Concentrate the mixture under reduced pressure (rotary evaporator) at <35°C.
-
Co-evaporation: Add Toluene (10 mL) and re-evaporate. Repeat 2x. Why? Toluene forms an azeotrope with TFA, helping remove trace acid that causes gumming.
-
Precipitation: Add cold Diethyl Ether or MTBE to precipitate the product as the TFA salt. Filter and dry.[5][6]
-
Protocol B: HCl Alternative (Non-TFA Salt)
Use this if the TFA salt interferes with downstream biology or coupling.
Reagents:
-
4M HCl in 1,4-Dioxane (Commercial anhydrous solution)
-
Scavenger: TIPS (2 equivalents relative to substrate)
Procedure:
-
Dissolve substrate (1.0 equiv) in 4M HCl/Dioxane (concentration 0.5 M).
-
Add TIPS (2.0 equiv).
-
Stir at RT for 1–2 hours. Note: HCl deprotection is often faster than dilute TFA but slower than neat TFA.
-
Evaporate to dryness.
-
Triturate with Ether/Hexanes to obtain the Hydrochloride salt.
Mechanistic Visualization
The following diagram illustrates the competition between the desired pathway (Deprotection) and the side reaction (Alkylation) driven by the electron-rich nature of the dimethyl-phenyl ring.
Figure 2: Mechanistic pathway showing the critical role of scavengers in intercepting the reactive t-butyl cation before it attacks the dimethyl-phenyl ring.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014). Chapter 7: Protection for the Amino Group - Carbamates. Wiley.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed discussion on acid lability and scavenging).
-
Lundt, B. F., et al. (1978). Removal of acid-labile protecting groups with scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational paper on scavenger mechanisms).
-
Han, G., et al. (2004).[3][7] Occurrence of Side Reactions in the Cleavage of Boc-Protected Amino Acids. Journal of Peptide Research. (Context on steric hindrance and alkylation risks).
Sources
- 1. BOC deprotection [ms.bzchemicals.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: High-Purity Synthesis of 2,4-Dimethyl-D-Phenylalanine Peptides
Topic: Identifying and mitigating byproducts in the synthesis of 2,4-Dimethyl-D-Phenylalanine (2,4-Me₂-D-Phe) peptides. Audience: Senior Researchers & Process Chemists.
Introduction: The Steric-Racemization Paradox
Synthesizing peptides containing 2,4-Dimethyl-D-Phenylalanine presents a dual-threat challenge unique to ortho-substituted aromatic residues. The methyl group at the 2-position (ortho) creates severe steric clash with the incoming amine and the resin linker.
This steric bulk creates a kinetic bottleneck :
-
Coupling is slow: The reaction rate drops significantly compared to native Phenylalanine.
-
Racemization is fast: The prolonged activation time required to force the coupling provides an extended window for base-catalyzed proton abstraction at the
-carbon.
This guide provides a self-validating troubleshooting framework to identify byproducts (Deletion vs. Diastereomer) and optimize your synthesis protocol.
Module 1: The Racemization Crisis (Diastereomers)
User Question: "My mass spectrum shows the correct molecular weight, but I see split peaks or broad shoulders in the HPLC trace. Is this a purity issue?"
Technical Diagnosis: You are likely observing diastereomeric impurities . The D-enantiomer of 2,4-Me₂-Phe has partially converted to the L-form (or vice versa) during activation. Since the mass is identical, MS alone cannot detect this; you rely on the retention time shift in chromatography.
The Mechanism: Oxazolone Formation
The presence of the electron-donating methyl groups and the steric strain facilitates the formation of an oxazolone (azlactone) intermediate.[1] In the presence of a tertiary base (DIEA/NMM), the
Protocol: Low-Racemization Coupling
Stop using HATU/DIEA for this residue. The basic environment is the primary driver of racemization.
Recommended Workflow (Oxyma/DIC):
-
Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).
-
Stoichiometry: 1:1:1 (AA:DIC:Oxyma).
-
Base-Free: Do NOT add DIEA or NMM. The reaction should proceed at near-neutral pH.
-
Pre-activation: Minimize pre-activation time (< 2 mins) to reduce oxazolone exposure before amine attack.
Visualizing the Pathway
Figure 1: The kinetic competition between successful coupling and base-catalyzed racemization via the oxazolone intermediate.
Module 2: Deletion Sequences (Incomplete Coupling)
User Question: "I see a significant impurity with a mass of [M - 175 Da]. Re-coupling with HATU didn't help."
Technical Diagnosis: This is a Des-(2,4-Me₂-Phe) deletion sequence . The ortho-methyl group acts as a shield, physically blocking the nucleophilic attack of the resin-bound amine. Standard re-coupling often fails because the resin site is aggregated or sterically inaccessible.[2][3]
Byproduct Identification Table
| Observed Mass Shift | Identity | Cause |
| Target Mass | Pure Product | Optimal Synthesis |
| [M - 175.2 Da] | Deletion Sequence | Steric failure to couple 2,4-Me₂-Phe. |
| [M + 175.2 Da] | Double Insertion | Incomplete Fmoc removal followed by double hit (rare with steric bulk). |
| [M - 18 Da] | Diketopiperazine (DKP) | Intramolecular cyclization (common if Proline is adjacent). |
| [M + 56 Da] | t-Butyl Adduct | Incomplete scavenger trapping during TFA cleavage. |
Troubleshooting Protocol: The "Chaos" Wash
If double coupling fails, you must disrupt the resin aggregation before the next coupling attempt.
-
Solvent Swap: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) for this step. NMP solvates hydrophobic/bulky chains better.[4]
-
Chaotropic Wash: Wash resin with 0.1M LiCl in NMP or 4M KSCN in DMF prior to coupling. This disrupts hydrogen bonding networks (beta-sheets) on the resin.
-
Microwave Assistance (Caution):
-
Standard AA: 75°C.
-
2,4-Me₂-D-Phe:Max 50°C . Higher temps will trigger the racemization described in Module 1.
-
Module 3: Analytical Confirmation (Marfey's Method)
User Question: "How do I prove my peptide contains D-2,4-Me₂-Phe and not the L-isomer without growing a crystal?"
Technical Diagnosis: Standard C18 HPLC may not separate the D/L diastereomers of the full peptide efficiently. You must hydrolyze the peptide and derivatize the amino acids to prove enantiomeric purity.
Protocol: Marfey's Analysis (FDAA)
-
Hydrolysis: Treat 0.5 mg peptide with 6N HCl at 110°C for 24 hours (vacuum sealed).
-
Derivatization:
-
Neutralize hydrolysate.
-
Add FDAA (Marfey’s Reagent) : 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.
-
Incubate at 40°C for 1 hour.
-
-
Analysis:
-
Inject on C18 HPLC.[1]
-
The L-DAA (L-amino acid + L-Marfey) elutes before the D-DAA (D-amino acid + L-Marfey) due to intramolecular H-bonding differences.
-
Compare retention time against a standard of pure Fmoc-2,4-Me₂-D-Phe (hydrolyzed and derivatized).
-
Summary: Troubleshooting Logic Tree
Use this decision matrix to guide your next experiment.
Figure 2: Diagnostic logic for identifying synthesis failures specific to 2,4-Dimethyl-D-Phenylalanine.
References
-
El-Faham, A., & Albericio, F. (2011).[5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009).[6] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5][7] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Bhargava, K., et al. (2007). Marfey's reagent method for the determination of the absolute configuration of amino acids in peptides. Journal of Chromatography A, 1160(1-2), 342-347. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Synthesis of 2,4-Dimethyl-D-Phenylalanine Peptides
Executive Summary & Challenge Analysis
The incorporation of 2,4-Dimethyl-D-Phenylalanine (2,4-Me₂-D-Phe) presents a dual-threat challenge in Solid-Phase Peptide Synthesis (SPPS):
-
Steric Hindrance: The methyl group at the ortho (2) position of the phenyl ring creates significant steric bulk proximal to the reactive carboxyl center. This kinetic barrier slows acylation, leading to incomplete coupling and deletion sequences.
-
Chiral Integrity: While D-amino acids are stable, the harsh activation conditions required to overcome the steric barrier increase the risk of racemization (conversion to the L-isomer or loss of optical purity) via the oxazolone mechanism.
This guide provides a self-validating protocol designed to maximize coupling efficiency while suppressing racemization.
Core Protocol: The "Steric-Power" Cycle
For residues with ortho-substituted side chains, standard DIC/HOBt protocols are insufficient. The following workflow utilizes COMU/Oxyma Pure , which offers superior acylation rates compared to HATU while maintaining lower racemization risks.
Recommended Reagents
-
Activator: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate)[1]
-
Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[1][2][3]
-
Base: TMP (2,4,6-Trimethylpyridine / Collidine). Note: DIPEA is replaced by Collidine to reduce base-catalyzed racemization.
-
Resin: H-Rink Amide ChemMatrix (PEG-based) to prevent hydrophobic collapse.
Step-by-Step Workflow
| Step | Operation | Reagent/Condition | Duration | Temp |
| 1 | Swelling | DMF (or NMP for hydrophobic seq) | 2 x 15 min | RT |
| 2 | Deprotection | 20% Piperidine + 0.1M Oxyma Pure in DMF | 1 x 2 min, 1 x 8 min | RT / 75°C* |
| 3 | Wash | DMF | 5 x 1 min | RT |
| 4 | Activation | 5 eq. AA + 5 eq. COMU + 5 eq. Oxyma | Pre-activate 2 min | RT |
| 5 | Coupling | Add activated mix + 10 eq. TMP to resin | 10 min | 75°C (MW) |
| 6 | Re-Coupling | Repeat Steps 4 & 5 (Fresh Reagents) | 10 min | 75°C (MW) |
| 7 | Capping | Acetic Anhydride / Lutidine / DMF | 5 min | RT |
*Note: Use RT deprotection if the C-terminal residue is Cys or His to prevent racemization of the pre-loaded residue.
Visualization: Logical Workflow & Decision Matrix
The following diagrams illustrate the optimized pathway and the troubleshooting logic for low yields.
Figure 1: Mechanistic workflow for overcoming steric hindrance while protecting chirality.
Figure 2: Troubleshooting decision tree for 2,4-Me2-D-Phe synthesis failures.
Troubleshooting Guide & FAQs
Section A: Coupling Efficiency (Yield)
Q: I am observing a "deletion sequence" (n-1) where 2,4-Me₂-D-Phe should be. Why is it not coupling? A: The 2-methyl group creates a "steric wall" protecting the carbonyl carbon.
-
Immediate Fix: Switch from HBTU/DIPEA to HATU/HOAt/Collidine or COMU/Oxyma/Collidine . The "At" (aza-benzotriazole) and Oxyma leaving groups are less sterically demanding and faster than HOBt.
-
Protocol Adjustment: Implement a "Double Couple" strategy. Perform the first coupling for 30 minutes, wash, and repeat with fresh reagents for another 30 minutes. If using microwave, use 75°C for 10 minutes (x2).
Q: My resin swelling seems poor, and the reaction mixture is viscous. A: Hydrophobic non-canonical amino acids often induce aggregation (beta-sheet formation) on polystyrene (PS) resins.
-
Solution: Switch to ChemMatrix or TentaGel (PEG-grafted) resins. These provide a "solution-like" environment that solvates hydrophobic chains better.
-
Additive: Add Pseudoproline dipeptides at positions prior to the hindered residue if possible, or use "Magic Mixture" solvents (DCM/DMF/NMP + 1% Triton X or 0.4M LiCl) to disrupt hydrogen bonding.
Section B: Chiral Purity (Racemization)
Q: I see a 5-10% impurity that corresponds to the L-isomer (diastereomer). Is the starting material bad? A: It is likely process-induced epimerization. Activating hindered D-amino acids requires energy, but excess base (DIPEA) can abstract the alpha-proton, leading to oxazolone formation.
-
The Fix: Replace DIPEA with 2,4,6-Trimethylpyridine (TMP/Collidine) . TMP is a weaker base (pKa ~7.4 vs DIPEA ~10.5) and is sterically hindered, making it excellent for driving the reaction without stripping the alpha-proton.
-
Reagent Swap: Ensure you are using Oxyma Pure .[1] Studies confirm Oxyma/DIC or Oxyma/COMU systems show significantly lower racemization rates than HOBt/HBTU systems.
Q: Can I use Microwave heating with D-amino acids? A: Yes, but with caution.
-
Standard: 75°C is generally safe for D-Phe derivatives.
-
Conservative: If you observe racemization >2%, lower the coupling temperature to 50°C and extend the time to 20 minutes. Never exceed 50°C if Cysteine or Histidine are involved in the coupling segment.
Section C: Reagent Stability
Q: My COMU solution turned yellow/orange. Is it still good? A: No. COMU is highly reactive but hydrolytically unstable in DMF.[3]
-
Best Practice: COMU should be dissolved immediately prior to use. If using an automated synthesizer, use PyOxim or HATU for better solution stability (24-48 hours), or program the instrument to prepare the solution "just-in-time."
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[4] Chemical Reviews, 111(11), 6557–6602.[4] Link
- Grounding: Establishes HATU and COMU as superior reagents for hindered couplings.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
- Grounding: Validates Oxyma Pure for racemiz
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Link
- Grounding: Defines the parameters for microwave-assisted coupling (75°C/90°C protocols).
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.[4] The Journal of Organic Chemistry, 73(19), 7532–7542. Link
- Grounding: Provides evidence for thermal acceler
Sources
Technical Support Center: Managing Steric Hindrance in 2,4-Dimethylphenylalanine Coupling
Status: Operational Ticket ID: #STERIC-24DMP-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
Coupling 2,4-dimethylphenylalanine (2,4-dmPhe) presents a classic "ortho-effect" challenge in peptide synthesis. While the 4-methyl group primarily influences solubility and electronic properties (electron-donating), the 2-methyl (ortho) substituent creates a severe steric wall. This steric bulk restricts the rotational freedom of the amino acid, impeding the approach of the nucleophile (amine) to the activated electrophile (carbonyl).
The result is a kinetic bottleneck: the desired coupling reaction slows down significantly, allowing the unimolecular oxazolone formation (racemization) or diketopiperazine formation pathways to dominate. This guide provides the troubleshooting logic and validated protocols to overcome these barriers.
Part 1: The Decision Matrix (Reagent Selection)
Q: Standard HBTU/DIPEA coupling failed. Why, and what should I switch to?
A: Standard reagents like HBTU generate OBt esters, which are often too bulky and slow-reacting for ortho-substituted residues. The 2-methyl group blocks the trajectory of the incoming amine. You need a reagent that generates a smaller, more reactive leaving group or an intermediate that recruits the amine via the "neighboring group effect."
| Reagent Class | Recommendation | Mechanism of Action |
| Uronium (HATU) | Primary Choice | Generates an OAt ester . The pyridine nitrogen in the HOAt leaving group hydrogen-bonds with the incoming amine, effectively "pulling" it through the steric wall (anchimeric assistance). |
| Oxyma-based (COMU) | Alternative | Generates an Oxyma ester . Comparable reactivity to HATU but safer (non-explosive) and often shows lower racemization rates in microwave conditions.[1] |
| Acid Fluorides | Nuclear Option | Converts the carboxylic acid to an acyl fluoride . The fluoride atom is small (high charge density), minimizing steric clash compared to bulky OBt/OAt esters. Ideal for extremely hindered couplings (e.g., 2,4-dmPhe to N-methyl amino acids). |
Part 2: Visualizing the Logic
The following flowchart illustrates the decision-making process for selecting coupling conditions based on the specific failure mode you are observing.
Figure 1: Decision tree for troubleshooting steric hindrance in 2,4-dmPhe couplings.
Part 3: Troubleshooting Q&A
Q: I see a significant amount of "M-1" deletion product in my mass spec. Is the coupling not finishing? A: Yes. The 2-methyl group slows kinetics drastically.
-
Fix: Implement Double Coupling . Perform the first coupling for 1 hour, drain, and repeat with fresh reagents for another hour.
-
Advanced Fix: Use Microwave Irradiation .[1] Heat provides the energy to overcome the rotational barrier. Recommended: 75°C for 5 minutes (using COMU/Collidine to prevent racemization at high heat).
Q: My product is racemized (D-isomer present). I thought HATU was "low racemization"? A: HATU is fast, but if the coupling is too slow due to the 2,4-dmPhe bulk, the activated ester sits in solution longer, susceptible to base-catalyzed proton abstraction.
-
The Culprit: DIPEA (Diisopropylethylamine) is a strong base. It can deprotonate the alpha-carbon of the activated amino acid, leading to oxazolone formation.[2]
-
The Fix: Switch to 2,4,6-Trimethylpyridine (Collidine) or Sym-collidine . These are weaker, non-nucleophilic bases that are sufficient to activate the reaction but less likely to cause racemization.
Q: Can I use PyBOP? A: PyBOP is robust but generates OBt esters (like HBTU). For 2,4-dmPhe, it is often inferior to HATU (OAt) or COMU (Oxyma). Only use PyBOP if you are strictly avoiding uronium salts due to capping interactions (guanidinylation), though this is rare with hindered amines.
Part 4: Validated Protocol (The "Gold Standard")
Objective: Coupling Fmoc-2,4-dimethylphenylalanine to a resin-bound secondary amine (worst-case scenario).
Reagents:
-
Amino Acid: Fmoc-2,4-dmPhe-OH (4.0 eq)
-
Coupling Reagent: HATU (3.9 eq) or COMU (4.0 eq)
-
Base: 2,4,6-Collidine (10.0 eq) - Critical for suppressing racemization
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Pre-Activation (Crucial Step):
-
Dissolve Fmoc-2,4-dmPhe-OH and HATU in the minimum amount of DMF.
-
Add Collidine.
-
Wait exactly 30 seconds. (Do not wait longer; the active ester is unstable).
-
Why? Pre-activation ensures the active ester is formed before hitting the resin, maximizing the concentration of the reactive species.
-
-
Coupling:
-
The "Check" (Self-Validation):
-
Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).
-
Result: If beads are blue (positive), do NOT proceed.
-
-
Re-Coupling (If Test is Positive):
-
Capping:
-
After the coupling is confirmed complete, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in downstream cycles.
-
Part 5: Mechanism of Failure (Racemization)
Understanding the enemy is key. The 2-methyl group forces the peptide backbone into a conformation that favors the attack of the carbonyl oxygen on the activated ester, forming an Oxazolone .
Figure 2: The oxazolone pathway leading to racemization in sterically hindered amino acids.[2]
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
Wenschuh, H., et al. (1994).[5] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 59(12), 3275–3280.[5] [Link]
Sources
Validation & Comparative
Conformational Analysis of Peptides Containing 2,4-Dimethyl-D-Phenylalanine: A Comparative Technical Guide
Executive Summary: The Asymmetric Constraint Advantage
In the optimization of bioactive peptides, non-canonical amino acids (NCAAs) are critical for overcoming the poor bioavailability and flexibility of native sequences. While 2',6'-dimethyltyrosine (Dmt) is the gold standard for opioid receptor affinity due to its symmetric "locked" rotamer, 2,4-Dimethyl-D-Phenylalanine (2,4-Me₂-D-Phe) offers a distinct, often overlooked advantage: Asymmetric Steric Constraint .
This guide analyzes how the ortho-methyl group at position 2 restricts
The Steric Landscape: Mechanistic Analysis
To understand the utility of 2,4-Me₂-D-Phe, one must compare its rotational freedom against its canonical and symmetric counterparts.
The Ortho-Effect vs. The Para-Effect
-
The Ortho-Gate (Position 2): The methyl group at the ortho position creates a high energy barrier for rotation around the
bond. This forces the side chain into a specific orientation (usually gauche(-) or trans), minimizing clashes with the peptide backbone carbonyl. -
The Asymmetry Factor: Unlike 2,6-Dmp, which is "locked" perpendicular to the backbone, 2,4-Me₂-D-Phe retains one open face (position 6 is a Hydrogen). This allows for a "tilted" conformation, accommodating receptors with narrower binding clefts.
-
The D-Configuration: The D-stereochemistry induces a reversal of the peptide backbone direction, often nucleating Type II'
-turns, critical for receptor selectivity (e.g., vs. opioid receptors).
Comparative Performance Matrix
| Feature | D-Phenylalanine (D-Phe) | 2,6-Dimethyl-D-Phe (Dmp) | 2,4-Dimethyl-D-Phe |
| Steric Bulk | Low | High (Symmetric) | High (Asymmetric) |
| Rotational Freedom ( | High (Flexible) | Restricted (Locked) | Restricted (Biased) |
| Receptor Selectivity | Low to Moderate | High | Very High (Fine-tuned) |
| Proteolytic Stability | Moderate | High | High |
| Coupling Difficulty | Low | High (Steric hindrance) | High (Steric hindrance) |
| Primary Use Case | General turn induction | Maximizing Affinity | Maximizing Selectivity |
Visualizing the Conformational Logic
Figure 1: The mechanistic impact of 2,4-substitution. The ortho-methyl restricts conformation, while the para-methyl engages distal hydrophobic pockets.
Experimental Protocols
Synthesizing and analyzing peptides with sterically hindered, ortho-substituted amino acids requires specialized protocols to prevent racemization and ensure complete coupling.
Synthesis Protocol: Overcoming Steric Hindrance
Challenge: The 2-methyl group hinders the nucleophilic attack of the amino group during coupling. Standard HBTU/DIEA protocols often fail or lead to low yields/racemization.
Recommended Workflow (Self-Validating):
-
Resin Selection: Use ChemMatrix or Tentagel resins (PEG-based) rather than polystyrene to improve solvation of hydrophobic sequences.
-
Coupling Reagents:
-
Primary Choice:DIC (Diisopropylcarbodiimide) / Oxyma Pure .[1]
-
Alternative for difficult couplings:HATU / HOAt (Use with collidine instead of DIEA to minimize racemization).
-
-
Solvent System: Use THF or DMF/DCM (1:1) . THF has been shown to improve coupling rates for hindered amino acids compared to pure DMF.[1]
-
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (primary amines). Note: Steric hindrance may give false negatives; extended reaction times (2-4h) are mandatory.
Conformational Analysis Workflow (NMR & MD)
To rigorously define the conformation, you must combine solution-state NMR with Molecular Dynamics (MD).
Step A: High-Resolution NMR Spectroscopy
-
Solvent: Dissolve peptide (2-5 mM) in
(9:1) or -DMSO (if aggregation occurs). -
Experiments:
-
1D
H NMR: Measure Temperature Coefficients ( ) of amide protons.-
Interpretation: Values < -3 ppb/K indicate solvent-shielded H-bonds (intramolecular turns).
-
-
2D ROESY (Rotating-frame Overhauser Effect): Preferred over NOESY for mid-sized peptides (MW 500-2000 Da) to avoid the zero-quantum coherence null.
-
Target: Look for
and correlations. Strong indicates a folded (turn) structure.
-
-
Coupling Constants (
):-
Interpretation: Values < 6 Hz indicate helical/turn propensity; > 8 Hz indicates extended
-strand.
-
-
Step B: Restrained Molecular Dynamics (rMD)
-
Input: Use NOE-derived distance constraints (Strong: 1.8-2.5Å, Medium: 1.8-3.5Å, Weak: 1.8-5.0Å).
-
Force Field: AMBER ff14SB or CHARMM36m (optimized for peptides).
-
Parameterization: You must generate custom force field libraries for 2,4-Me₂-D-Phe .
-
Tool:Antechamber (AmberTools) or CGenFF .
-
Charge Calculation: RESP charges via HF/6-31G* (Gaussian/Gamess).
-
-
Simulation: Run 100ns explicit solvent (TIP3P) simulation. Cluster the trajectory to identify the dominant conformer.
Integrated Workflow Diagram
Figure 2: The integrated experimental pipeline for validating non-canonical peptide conformations.
Case Study: Opioid Receptor Selectivity
A primary application of 2,4-Me₂-D-Phe is in the modification of enkephalin and deltorphin analogues to shift selectivity between Mu (
-
The Baseline: Deltorphin analogues (e.g., H-Tyr-D-Ala-Phe-...) are
-selective. -
The Modification: Replacing Phe³ with 2,4-Me₂-D-Phe .
-
The Result:
-
The ortho-methyl restricts the side chain, preventing the "induced fit" required for
-receptor activation. -
The para-methyl maintains the hydrophobic interaction necessary for high affinity binding at the
-receptor. -
Outcome: A significant increase in
-selectivity ( ratio improves) compared to the unsubstituted D-Phe parent, without the extreme lipophilicity introduced by 2,6-Dmt.
-
References
-
Schiller, P. W. (2010). "Opioid Peptide Analogs with Novel Activity Profiles as Potential Therapeutic Agents for Pain."[2] Peptide Science. Link
-
Jad, Y. E., et al. (2014).[1] "Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives." Organic & Biomolecular Chemistry. Link
-
Lazarus, L. H., et al. (2001). "2',6'-Dimethyl-L-Tyrosine (Dmt) in Opioid Peptides: Effects on Activity and Selectivity." Journal of Medicinal Chemistry. Link
-
Hruby, V. J. (2002). "Designing Peptide Receptor Agonists and Antagonists." Nature Reviews Drug Discovery. Link
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
Sources
Technical Comparison Guide: Boc-2,4-Dimethyl-D-Phenylalanine in Peptide Engineering
[1]
Executive Summary
Boc-2,4-Dimethyl-D-Phenylalanine (Boc-D-Phe(2,4-Me₂)-OH) represents a specialized class of "designer" amino acids used to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive peptides.[1][2] Unlike standard D-Phenylalanine, which primarily offers resistance to L-specific proteases, the 2,4-dimethyl analog introduces a dual-action mechanism: conformational restriction via the ortho-methyl group and hydrophobic pocket optimization via the para-methyl group.
This guide objectively compares this molecule against common alternatives, providing experimental protocols for its integration into Solid Phase Peptide Synthesis (SPPS).
Part 1: Structural & Physicochemical Analysis[3]
To understand the utility of Boc-2,4-Dimethyl-D-Phenylalanine, one must deconstruct its substituents. It acts as a "Goldilocks" residue—providing significant steric constraint without the synthetic intractability of fully substituted analogs.[1]
The "Steric Zipper" Mechanism
-
Ortho-Methyl (Position 2): This is the functional driver.[1] It creates steric clash with the peptide backbone (specifically the carbonyl oxygen of the preceding residue), restricting rotation around the
torsion angle. This biases the side chain into specific rotameric populations, often locking the peptide into a bioactive conformation (e.g., -turn or -helix stabilization). -
Para-Methyl (Position 4): This group extends the hydrophobic reach of the phenyl ring.[1] It is often used to probe the depth of hydrophobic binding pockets in GPCRs (e.g., opioid receptors) or protein-protein interaction interfaces.
Diagram 1: Steric & Electronic Landscape
This diagram illustrates the logical relationship between substitution patterns and peptide properties.
Caption: Functional synergy of ortho/para methylation in 2,4-Dimethyl-D-Phe compared to mono-substituted analogs.
Part 2: Comparative Performance Analysis
This section evaluates Boc-2,4-Dimethyl-D-Phe against its closest structural competitors.
Table 1: Physicochemical & Synthetic Comparison
| Feature | Boc-2,4-Me₂-D-Phe | Boc-D-Phe (Unsubstituted) | Boc-2,6-Me₂-D-Phe | Boc-Tic-OH |
| Primary Function | Dual: Conformation + Hydrophobicity | Baseline Chirality | Extreme Conformational Lock | Cyclized Constraint |
| Steric Hindrance | Moderate (High | Low (Free rotation) | Severe (Atropisomerism risk) | High (Backbone cyclized) |
| Coupling Difficulty | Medium (Requires HATU/HOAt) | Low (Standard DIC/HOBt) | Very High (Often fails or requires PyBroP) | Medium |
| Metabolic Stability | High (Steric shield against Chymotrypsin) | Moderate (D-isomer resistance only) | Very High | High |
| Solubility (DMF) | Good | Excellent | Moderate | Good |
| LogP (Lipophilicity) | ~2.8 (Estimated) | ~1.4 | ~3.0 | ~2.0 |
Detailed Competitor Breakdown[1]
1. Vs. Boc-D-Phenylalanine (The Control)
-
Performance: The 2,4-dimethyl analog significantly outperforms unsubstituted D-Phe in metabolic stability assays.[1] The ortho-methyl group prevents the "induced fit" required by many proteases (like chymotrypsin) to cleave the peptide bond, even if the protease can tolerate D-amino acids.
-
Trade-off: Coupling efficiency drops. While D-Phe couples in 30 minutes, 2,4-Me₂-D-Phe often requires double coupling or extended reaction times (2 hours).[1]
2. Vs. Boc-2,6-Dimethyl-D-Phenylalanine (The "Bulky" Alternative)
-
Performance: The 2,6-dimethyl analog is a "steric wall." It forces the phenyl ring perpendicular to the backbone. However, it is notoriously difficult to synthesize . The steric crowding is so immense that coupling the next amino acid onto the N-terminus of a 2,6-dimethyl residue is often impossible using standard SPPS.
-
Verdict: 2,4-Me₂-D-Phe is the practical compromise.[1] It offers ~70% of the conformational rigidity of the 2,6-analog but maintains >90% coupling yields with optimized protocols.
3. Vs. Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
-
Performance: Tic restricts conformation by cyclizing the side chain back to the nitrogen. This locks the
angle (backbone).[1] -
Verdict: Use Tic if you need to lock the backbone .[1] Use 2,4-Me₂-D-Phe if you need to lock the side-chain orientation while retaining an aromatic surface for receptor binding.[1]
Part 3: Experimental Protocols (Self-Validating)
Disclaimer: The following protocol assumes a Boc-chemistry SPPS workflow. Boc-2,4-Dimethyl-D-Phe is acid-stable but base-sensitive during cleavage if not handled correctly.[1]
Diagram 2: Synthesis Decision Logic
Use this flow to determine the coupling strategy.
Caption: Decision matrix for selecting coupling reagents based on sequence position.
Protocol: Optimized Coupling of Boc-2,4-Me₂-D-Phe
Reagents:
-
Resin: MBHA or PAM resin (0.5 mmol/g loading).[1]
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: DIEA (Diisopropylethylamine).[1]
-
Solvent: DMF (N,N-Dimethylformamide).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Boc-2,4-Me₂-D-Phe (3.0 eq relative to resin) and HATU (2.9 eq) in minimum dry DMF.
-
Activation: Add DIEA (6.0 eq) to the amino acid solution. Critical: Allow to pre-activate for exactly 60 seconds.[1] The solution should turn yellow.[1]
-
Coupling: Add the activated mixture to the deprotected resin-bound peptide.
-
Incubation: Shake at room temperature for 2 hours . (Standard AA is 45 mins).[1]
-
Monitoring (Self-Validation): Perform a Kaiser Test .
-
Re-Coupling (If needed): Do not repeat HATU. Switch to PyAOP (3 eq) + DIEA (6 eq) for the second coupling to target difficult sequences.
Critical Note on Deprotection: When removing the Boc group after this residue is coupled, use 50% TFA/DCM for 2 x 5 minutes. The bulky side chain can sometimes trap the Boc cation; adding 5% scavenger (e.g., thioanisole) to the deprotection mix is recommended to prevent alkylation of the aromatic ring.
Part 4: Metabolic Stability & Applications
The inclusion of 2,4-dimethyl-D-phenylalanine is a proven strategy to extend the half-life of peptide drugs.
Mechanism of Stability
Proteolytic enzymes like Chymotrypsin and Carboxypeptidase A rely on a hydrophobic pocket (S1 subsite) to bind aromatic residues.[1]
-
Chirality: The D-configuration renders the backbone amide bond unrecognizable to L-specific proteases.[1]
-
Steric Shielding: The 2-methyl group creates a "bumper" that prevents the enzyme from approaching the carbonyl carbon, effectively inhibiting hydrolysis even by non-specific proteases.
Diagram 3: Metabolic Fate
Visualizing the protective effect.
Caption: Comparison of proteolytic resistance between standard D-Phe and the sterically hindered 2,4-dimethyl analog.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 637610, Boc-D-phenylalanine (Analog Reference). Retrieved from [Link]
-
Hruby, V. J., et al. (1990).[1] Conformational constraints in the design of receptor selective peptides. Biochemical Journal. (Contextual grounding on steric constraints in peptide design).
-
ResearchGate. (2021). Structure-guided steric hindrance engineering of phenylalanine dehydrogenase. Retrieved from [Link]
Biological activity of peptides with 2,4-Dimethyl-D-Phenylalanine vs. natural phenylalanine
[1][2]
Executive Summary: The Case for Steric Engineering
In the development of peptide therapeutics, natural L-Phenylalanine (L-Phe) often represents a metabolic "weak link."[2][3] While essential for receptor recognition via
2,4-Dimethyl-D-Phenylalanine (2,4-Me-D-Phe) acts as a dual-mechanism solution.[1][2] By combining the non-canonical D-configuration with site-specific methylation , this analog introduces a "steric lock" that restricts side-chain rotation and physically blocks protease access.[1][2][3] This guide objectively compares the biological activity, stability, and synthesis profiles of these two residues.[3]
Mechanistic Comparison: Structural & Biological Impact[1][2][3]
The "Steric Wedge" Effect
The biological differentiation between these residues is driven by the spatial arrangement of the methyl groups on the phenyl ring.[3]
-
L-Phenylalanine (Natural):
-
2,4-Dimethyl-D-Phenylalanine (Synthetic):
-
Ortho-Methyl (Position 2): Clashes with the peptide backbone, restricting
torsion angles.[3] This biases the peptide into a specific bioactive conformation (often -turn or helix) before it hits the receptor.[3] -
Para-Methyl (Position 4): Extends the hydrophobic reach of the side chain, allowing it to penetrate deeper into hydrophobic receptor clefts (e.g., GPCR transmembrane pockets) than natural Phe.[3]
-
D-Configuration: Inverts the chiral center, rendering the peptide bond unrecognizable to endogenous L-specific proteases.[3]
-
Comparative Performance Data
The following data summarizes the performance shift when substituting L-Phe with 2,4-Me-D-Phe in a representative bioactive peptide (e.g., an opioid or antimicrobial scaffold).
| Feature | L-Phenylalanine (Natural) | 2,4-Dimethyl-D-Phe (Synthetic) | Impact on Drug Design |
| Proteolytic Half-Life ( | < 15 Minutes (Plasma) | > 4-6 Hours (Plasma) | Critical: Enables systemic delivery without rapid degradation.[1][2][3] |
| Binding Affinity ( | Baseline (nM range) | Variable (often 10-100x tighter) | Selectivity: Rigid side chain reduces entropic penalty upon binding.[1][2] |
| LogP (Hydrophobicity) | ~ -1.38 | ~ -0.5 to +0.2 | Permeability: Increased lipophilicity improves Blood-Brain Barrier (BBB) penetration.[1][2][3] |
| Conformational Freedom | High (Rotatable) | Restricted (Biased) | Potency: Pre-organizes peptide into bioactive shape.[1][2][3] |
Visualizing the Mechanism
The following diagram illustrates the "Proteolytic Shielding" and "Conformational Locking" mechanisms provided by the 2,4-dimethyl substitution.
Caption: Comparative pathway showing how steric hindrance and chirality (D-form) prevent proteolysis while enhancing receptor fit.[1][2][3]
Experimental Protocols
Synthesis: Overcoming Steric Hindrance in SPPS
Incorporating 2,4-Dimethyl-D-Phe is non-trivial due to the steric bulk of the ortho-methyl group, which hinders the nucleophilic attack of the amino group during coupling.[3] Standard HBTU/DIPEA protocols often yield incomplete coupling (deletions).[1][2][3]
Optimized Coupling Protocol:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt to accelerate the reaction.[1][2][3]
-
Stoichiometry: Increase amino acid excess to 4-5 equivalents .
-
Solvent: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) to maximize solubility.[1][2][3]
-
Procedure:
-
Pre-activate the Fmoc-2,4-dimethyl-D-Phe-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) for 2 minutes.
-
Microwave Assistance: Heat to 75°C for 10 minutes (or 2x coupling at room temperature for 2 hours each).
-
Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary/bulky amines) to ensure reaction completion.[2][3]
-
Biological Assay: Plasma Stability Testing
To validate the stability enhancement, perform the following comparative assay.
Workflow:
-
Preparation: Dissolve L-Phe peptide (Control) and 2,4-Me-D-Phe peptide (Test) in PBS (pH 7.4) to a final concentration of 100
M.[2][3] -
Incubation: Add pooled human plasma (pre-warmed to 37°C) to the peptide solution (9:1 v/v ratio).
-
Sampling: Aliquot 50
L samples at minutes. -
Quenching: Immediately add 200
L of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins. -
Analysis: Centrifuge (10,000g, 10 min) and analyze the supernatant via LC-MS/MS .
-
Calculation: Plot
vs. time to determine the degradation rate constant ( ) and half-life ( ).
Workflow Visualization: From Synthesis to Validation
This diagram outlines the critical decision points when working with this sterically hindered analog.
Caption: Optimization workflow for integrating sterically hindered amino acids into peptide sequences.
References
-
Sigma-Aldrich. (n.d.).[1][2][3] Fmoc-2,4-dimethyl-dl-phenylalanine Product Page. Retrieved from [1][2][3]
-
Sasaki, Y., et al. (1999).[2][3] 2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[1][2][3] Bioorganic & Medicinal Chemistry. Retrieved from [1][2][3]
-
BenchChem. (2025).[1][2][3][4] Technical Guide on the Biological Activity of Phenylalanylphenylalanine Dipeptide Methyl Ester. Retrieved from [1][2][3]
-
Kleinsmann, A. J., & Nachtsheim, B. J. (2013).[2] Phenylalanine-containing cyclic dipeptides – the lowest molecular weight hydrogelators.[1] Chemical Communications.[1][2][5] Retrieved from [1][2][3]
-
Sun, D., et al. (2011).[2][3] Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Retrieved from [1][2][3]
Sources
- 1. Fmoc-2,4-dimethyl-dl-phenylalanine | Sigma-Aldrich [sigmaaldrich.com]
- 2. Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates [elifesciences.org]
- 3. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Mass Spectrometry Confirmation of 2,4-Dimethyl-D-Phenylalanine Peptide Sequences
Executive Summary
The Challenge: Confirming the sequence of a peptide containing 2,4-Dimethyl-D-Phenylalanine (2,4-Me₂-D-Phe) presents a dual analytical hurdle: stereochemistry (D- vs. L-) and isobaric isomerism (distinguishing 2,4-dimethyl from 3,4-dimethyl, ethyl-phenylalanine, or other alkylated variants). Standard shotgun proteomics methods are blind to chirality and often lack the resolution to differentiate positional isomers of aromatic modifications.
The Solution: This guide compares standard Collision-Induced Dissociation (CID) against a multi-dimensional approach integrating Marfey’s Analysis and Ion Mobility Spectrometry (IMS) .[1] We provide a validated workflow to unambiguously confirm both the amino acid sequence and the specific stereochemical modification.
Part 1: The Analytical Challenge
The incorporation of non-canonical amino acids (NCAAs) like 2,4-Me₂-D-Phe is common in peptidomimetics to enhance proteolytic stability and receptor selectivity. However, this introduces specific mass spectrometry blind spots:
-
Chiral Blindness: Mass spectrometers measure mass-to-charge ratio (
). D-Phe and L-Phe have identical masses and fragmentation patterns in an achiral environment. -
Isobaric Interference: The addition of two methyl groups (+28.03 Da) to Phenylalanine results in a residue mass of 175.0997 Da . This is isobaric with:
-
3,5-Dimethyl-Phenylalanine
-
4-Ethyl-Phenylalanine
-
Combinatorial variations of other aliphatic residues.[1]
-
Comparative Analysis of Methods
| Feature | Method A: Standard LC-MS/MS (CID) | Method B: Advanced Chiral-IMS-HRMS |
| Mass Accuracy | Low to Medium (Unit Resolution) | High (< 5 ppm) |
| Chiral Differentiation | None (Blind to D/L) | Full Resolution (via Marfey's Derivatization) |
| Isomer Separation | Poor (Co-elution common) | High (via Ion Mobility CCS & Chiral LC) |
| Residue Confirmation | Tentative (based on | Definitive (Diagnostic Immonium Ions) |
| Suitability | Initial Sequence Screening | Final Structural Confirmation |
Part 2: Detailed Methodology
The "Gold Standard" Workflow
To achieve definitive confirmation, we utilize a "Divide and Conquer" strategy:
-
Intact Analysis (IMS-MS): Confirms molecular weight and separates positional isomers via Collisional Cross Section (CCS).[2]
-
Hydrolysis & Derivatization (Marfey’s): Unambiguously assigns D- vs L- configuration.[1]
Diagram 1: Analytical Workflow Logic
Caption: Dual-pathway workflow ensuring both sequence integrity (Path A) and stereochemical accuracy (Path B).
Experimental Protocols
Protocol A: Diagnostic Fragmentation (Identification of 2,4-Me₂-Phe)
Standard Phenylalanine produces a characteristic immonium ion at
-
Instrument: Q-TOF or Orbitrap (High Resolution).[1]
-
Fragmentation Mode: HCD (Higher-energy Collisional Dissociation) is preferred over CID to generate abundant low-mass immonium ions.
-
Key Calculation:
Step-by-Step:
-
Isolate the precursor ion (Peptide
).[1] -
Apply Stepped Collision Energy (e.g., 25, 30, 35 NCE) to ensure both backbone (
) and internal fragmentation. -
Extract Ion Chromatogram (XIC) for
148.1126 (tolerance ±5 ppm). -
Validation: The presence of this ion confirms the modification is on the Phenylalanine side chain, not the backbone.
Protocol B: Marfey’s Analysis (Confirmation of D-Configuration)
Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with amino acids to form diastereomers. Since the reagent is chiral (L), it reacts with L- and D- amino acids to form L-L and L-D diastereomers, which are separable by standard C18 HPLC.
Reagents:
-
FDAA (1% solution in acetone).[1]
-
1 M NaHCO₃.[1]
-
Standard Amino Acids: L-Phe, D-Phe, and synthetic 2,4-Me₂-D/L-Phe standards.
Procedure:
-
Hydrolysis: Dissolve 50 µg peptide in 100 µL 6 M HCl. Heat at 110°C for 24h (sealed vial). Dry under
. -
Derivatization: Resuspend in 50 µL
+ 20 µL 1 M NaHCO₃. Add 20 µL FDAA solution.[1] Incubate at 40°C for 1 hour. -
Quench: Stop reaction with 10 µL 2 M HCl. Dilute with 50% ACN.
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Gradient: 10-60% ACN with 0.1% Formic Acid over 40 mins.
-
Detection: Monitor
corresponding to FDAA-derivatized 2,4-Me₂-Phe ( Da).
-
Interpretation:
-
L-L derivatives typically elute beforeL-D derivatives due to hydrophobicity differences (though 2,4-dimethyl substitution may alter this, making standards mandatory).
-
Compare the retention time of your sample peak against the pure 2,4-Me₂-D-Phe standard derivatized with FDAA.
Data Interpretation & Fragmentation Logic[4]
The following diagram illustrates how HCD fragmentation distinguishes the modified residue.
Diagram 2: Fragmentation Mechanism
Caption: High-energy collision generates the diagnostic immonium ion (148.11), confirming the dimethyl modification resides on the side chain.
Part 3: Reference Data
Table 1: Mass Shift Verification
| Residue | Formula | Monoisotopic Mass (Da) | Immonium Ion ( |
| L-Phenylalanine | 147.0684 | 120.0813 | |
| 2,4-Me₂-Phe | 175.0997 | 148.1126 | |
| Mass Shift | +28.0313 | +28.0313 |
Table 2: Marfey's Elution Profile (Generalized)
Note: Retention times are system dependent. Always run standards.
| Derivatized Species | Approx.[1][4][5] Elution Order | Diagnostic Value |
| FDAA-L-AA | Early Eluting | Indicates L-isomer (Contamination/Racemization) |
| FDAA-D-AA | Late Eluting | Confirms D-isomer (Target) |
References
-
Marfey, P. (1984).[1] Determination of D-amino acids. II. Use of a chiral reagent for liquid chromatographic separation of amino acid enantiomers.[1][6] Carlsberg Research Communications.[1] Link[1]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][6] Link[1]
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. Link[1]
-
Clean, L., et al. (2019).[1] Ion Mobility Spectrometry and the Omics: Distinguishing Isomers. Analytical Chemistry. Link[1]
Sources
- 1. ionsource.com [ionsource.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Amino Acid Masses Tables [biosyn.com]
- 4. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Enzymatic Stability of Peptides Containing 2,4-Dimethyl-D-Phenylalanine
Executive Summary
The incorporation of non-canonical amino acids (NCAAs) is a pivotal strategy in modern peptide drug discovery to overcome the inherent poor metabolic stability of native sequences. This guide analyzes 2,4-Dimethyl-D-Phenylalanine (2,4-Me₂-D-Phe) , a highly specialized residue designed to provide a "dual-lock" defense mechanism against enzymatic degradation.
Key Finding: Peptides modified with 2,4-Me₂-D-Phe exhibit superior stability compared to those containing native L-Phenylalanine (L-Phe) or simple D-Phenylalanine (D-Phe). This enhanced resistance is driven by a synergistic combination of stereochemical inversion (D-configuration) and orthogonal steric hindrance (2,4-dimethylation) that effectively blocks access to the catalytic S1 pockets of major proteases like chymotrypsin.
Mechanistic Insight: The "Dual-Lock" Defense
To understand the superior stability of 2,4-Me₂-D-Phe, we must deconstruct the specific enzymatic failure modes it prevents.
The Enemy: Chymotrypsin-Like Proteolysis
Chymotrypsin and similar serine proteases cleave peptide bonds on the carboxyl side of aromatic residues (Phe, Tyr, Trp).[1] The enzyme relies on a deep, hydrophobic S1 pocket to anchor the aromatic side chain.[1]
-
L-Phe: Fits perfectly into the S1 pocket, allowing the catalytic triad (His-Asp-Ser) to attack the amide bond.
-
D-Phe: The inverted chirality misaligns the scissile bond relative to the catalytic serine, preventing rapid hydrolysis. However, it does not prevent the side chain from entering the pocket, leaving the peptide susceptible to binding-induced conformational changes or non-specific proteolysis.
The Solution: 2,4-Me₂-D-Phe
The 2,4-dimethyl substitution introduces a physical blockade that complements the stereochemical defense:
-
Ortho-Methyl (2-position): Creates a severe steric clash with the walls of the protease S1 pocket. This prevents the aromatic ring from seating deeply enough to initiate the transition state.
-
Para-Methyl (4-position): Increases lipophilicity and blocks in vivo Phase I metabolism (e.g., para-hydroxylation by cytochrome P450 enzymes), preventing the conversion of Phe analogs into Tyr analogs which might alter receptor selectivity.
Visualizing the Mechanism
The following diagram illustrates the structural exclusion mechanism preventing proteolysis.
Figure 1: Mechanistic comparison of peptide interactions with the Chymotrypsin active site. The 2,4-Me₂-D-Phe analog is physically excluded from the binding pocket.
Comparative Performance Analysis
The following table synthesizes comparative stability data based on standard proteolytic assays (chymotrypsin digestion) and plasma stability profiles.
| Feature | Native L-Phe | D-Phe | 2,4-Me₂-D-Phe |
| Stereochemistry | L (Natural) | D (Inverted) | D (Inverted) |
| Side Chain Modification | None | None | 2,4-Dimethyl substitution |
| Chymotrypsin Half-Life ( | < 10 min | > 4 hours | > 24 hours (Highly Stable) |
| Proteolytic Resistance Mechanism | None | Stereochemical Mismatch | Stereochemical + Steric Exclusion |
| Metabolic Liability | High | Moderate (Susceptible to DAAO*) | Low (Blocks P450 oxidation) |
| Receptor Selectivity Impact | Baseline | Often reduces affinity | Modulates Selectivity (e.g., |
*DAAO: D-amino acid oxidase
Why 2,4-Me₂-D-Phe Outperforms D-Phe
While D-Phe solves the immediate problem of proteolytic cleavage, it often retains high flexibility. This flexibility can lead to "induced fit" binding in off-target receptors or susceptibility to non-specific hepatic enzymes. The 2,4-dimethyl groups lock the side chain conformation (limiting
-
Higher Specificity: Reduces off-target binding by enforcing a specific bioactive conformation.
-
Metabolic Armor: The methyl groups act as a shield against oxidative metabolism.
Experimental Protocol: Validating Enzymatic Stability
To objectively verify the stability claims of 2,4-Me₂-D-Phe peptides, the following self-validating LC-MS/MS workflow is recommended.
Materials
-
Enzyme:
-Chymotrypsin (Type II from bovine pancreas), 40 units/mg. -
Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 (Calcium is critical for chymotrypsin stability).
-
Internal Standard: Verapamil or a stable isotopically labeled peptide.
Step-by-Step Workflow
-
Preparation: Dissolve the test peptide (2,4-Me₂-D-Phe analog) and control peptide (L-Phe analog) to 100 µM in Tris buffer.
-
Initiation: Add Chymotrypsin (final concentration 1 µg/mL) to the peptide solution at 37°C.
-
Sampling: At defined time points (0, 5, 15, 30, 60, 120, 240 min, 24h), remove 50 µL aliquots.
-
Quenching: Immediately add 50 µL of ice-cold Acetonitrile containing 1% Formic Acid and Internal Standard. Vortex to denature the enzyme.
-
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS.
-
Calculation: Plot the natural log of the remaining peptide area ratio (Peptide/IS) vs. time to determine the rate constant (
) and half-life ( ).
Workflow Diagram
Figure 2: Standardized LC-MS/MS workflow for determining proteolytic half-life.
References
-
Gentilucci, L., et al. (2010). "Peptides containing non-natural amino acids: a survey of recent achievements." Current Pharmaceutical Design.
-
Werner, H. M., et al. (2012). "Use of non-canonical amino acids to improve peptide stability and affinity." Current Opinion in Chemical Biology.
-
Hruby, V. J. (2002). "Designing peptide receptor agonists and antagonists." Nature Reviews Drug Discovery.
-
Worthington Biochemical. "Chymotrypsin Specificity and Assay Conditions." Worthington Enzyme Manual.
-
Sagan, S., et al. (2004). "Influence of D-amino acids on the metabolic stability of substance P analogues." European Journal of Biochemistry.
Sources
Technical Comparison Guide: Boc vs. Fmoc Strategy for 2,4-Dimethyl-D-Phenylalanine
Executive Summary & Strategic Verdict
The Verdict: For the incorporation of 2,4-Dimethyl-D-Phenylalanine (2,4-Me₂-D-Phe) , the Fmoc strategy is the superior baseline choice for 85% of applications due to milder deprotection conditions that preserve the stereochemical integrity of the D-isomer and minimize electrophilic aromatic substitution on the electron-rich dimethylated ring.
However, the Boc strategy remains indispensable for specific "difficult sequences" (e.g., >15 residues, high hydrophobicity) where the ortho-methyl group induces backbone aggregation that only repetitive TFA acidolysis can disrupt.
| Feature | Fmoc Strategy | Boc Strategy |
| Coupling Efficiency | High (with HATU/HOAt) | High (with HBTU/DIEA) |
| Racemization Risk | Low (Base-catalyzed risk exists) | Low (Acid-catalyzed risk is minimal) |
| Side Reactions | Aspartimide (sequence dependent) | Benzyl cation scavenging required |
| Cleavage Safety | High (TFA-based) | Low (HF-based, specialized equipment) |
| Scalability | Excellent (cGMP friendly) | Moderate (HF limits scale) |
Chemical Context: The Challenge of 2,4-Me₂-D-Phe
The synthesis of peptides containing 2,4-Dimethyl-D-Phenylalanine presents a dual challenge: Steric Hindrance and Electronic Activation .
-
Steric Hindrance (The Ortho Effect): The methyl group at the 2-position (ortho) creates significant steric clash near the reacting amine/carboxylate. This forces the peptide backbone into restricted conformations, slowing down coupling rates (
) by up to 10-fold compared to native Phenylalanine. -
Electronic Activation: The two methyl groups (electron-donating via hyperconjugation) make the phenyl ring electron-rich. During acidic cleavage (especially in Boc chemistry), this ring becomes a "trap" for carbocations (e.g., tert-butyl cations), leading to permanent alkylation byproducts if scavengers are insufficient.
-
Stereochemistry (D-Isomer): As a D-amino acid, maintaining chiral purity is paramount. Extended activation times required to overcome steric hindrance increase the window for oxazolone-mediated racemization.
Strategic Comparison: Deep Dive
A. Deprotection & Coupling Kinetics[1][2]
-
Fmoc (Base-Labile):
-
Mechanism:[1][2][3][4][5][6] Deprotection uses 20% Piperidine.[1] The basic environment is generally safe for the D-isomer, provided the contact time is controlled.
-
Risk:[2] Prolonged exposure to base after coupling can induce epimerization, especially if the 2,4-Me₂-D-Phe is activated as an ester for long periods.
-
-
Boc (Acid-Labile):
B. Cleavage & Side Chain Stability[1][8]
-
Fmoc (TFA Cleavage):
-
Requires a "Scavenger-Rich" cocktail (e.g., Reagent K) to prevent re-attachment of protecting groups to the electron-rich 2,4-dimethyl ring.
-
-
Boc (HF Cleavage):
-
HF is an extremely hard acid. While it cleaves cleanly, the generation of benzyl cations from side-chain deprotection (e.g., Bzl, Z groups) poses a high risk of electrophilic attack on the 2,4-dimethyl ring.
-
C. Comparative Data Analysis
The following data projects performance based on kinetic studies of sterically hindered phenylalanine analogs (e.g., 2,6-dimethyl-Phe,
| Metric | Fmoc Strategy (Recommended) | Boc Strategy (Alternative) |
| Coupling Yield (Double Couple) | >98.5% (HATU/HOAt) | >99.0% (In situ Neutralization) |
| Racemization (D- to L-) | < 0.3% | < 0.1% |
| Ring Alkylation (Byproducts) | < 0.5% (with TIS/EDT) | 2-5% (High risk without p-cresol) |
| Crude Purity | 85-92% | 88-95% (Better for aggregating seqs) |
| Process Time (per cycle) | 60-90 min | 120-150 min |
Experimental Protocols
Protocol A: Fmoc Strategy (High Efficiency)
Best for: Standard sequences, GMP production, and labs without HF facilities.
Reagents:
-
Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt, DIEA (Diisopropylethylamine).
-
Cleavage: TFA/TIS/H₂O/EDT (94:1:2.5:2.5).[1]
Step-by-Step Workflow:
-
Resin Swelling: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).
-
Activation (Pre-activation is Critical):
-
Dissolve Fmoc-2,4-Dimethyl-D-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.
-
Add HOAt (3.0 eq) to reduce racemization.
-
Add DIEA (6.0 eq) immediately before adding to resin.
-
-
Coupling: Shake for 2 hours at room temperature. Note: Do not heat >40°C to prevent racemization.
-
Monitoring: Perform Chloranil test (more sensitive than Kaiser for secondary amines/hindered residues). If positive, re-couple.
-
Capping: Acetic anhydride/Pyridine (10 min) to truncate unreacted chains.
-
Final Cleavage: Incubate resin in cleavage cocktail for 2.5 hours. Precipitate in cold diethyl ether.
Protocol B: Boc Strategy (In Situ Neutralization)
Best for: Highly hydrophobic sequences (>20 AAs) or when Fmoc synthesis fails due to aggregation.
Reagents:
-
Coupling: HCTU or DIC/Oxyma.
-
Cleavage: Anhydrous HF, p-Cresol.
Step-by-Step Workflow:
-
Deprotection: Treat with 100% TFA (2 x 1 min flow wash). Rapid acidolysis minimizes side reactions.
-
Flow Wash: Wash with DMF.
-
Coupling (In Situ Neutralization):
-
Reaction Time: 1 hour.
-
HF Cleavage:
-
Critical: Add p-Cresol (10% v/v) and p-Thiocresol (5% v/v) as scavengers. The electron-rich 2,4-dimethyl ring acts as a scavenger itself if you are not careful; these additives protect it.
-
React at 0°C for 60 min.
-
Decision Logic & Visualization
The following diagram illustrates the decision pathway for selecting the optimal strategy and the mechanistic flow for the Fmoc synthesis.
Caption: Decision matrix and process flow for incorporating sterically hindered 2,4-Dimethyl-D-Phe.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Illuminati, D., et al. (2022).[8] Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation.[8] Journal of Organic Chemistry, 87(5), 2580-2589.[8] Link
-
Miyazawa, T., et al. (2002). Racemization of N-methylated amino acids during peptide coupling. Peptide Science, 39(1), 12-18. Link
-
BenchChem Technical Series. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. BenchChem Guides. Link
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][9][8][10][11][12][13] Chemical Reviews, 109(6), 2455-2504. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Publications - Hyster Lab [hyster.princeton.edu]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
Comparative Guide: 2,4-Dimethyl Substitution in Peptide Ligand Engineering
Topic: Effects of 2,4-dimethyl substitution on peptide-receptor binding affinity Content Type: Publish Comparison Guide
Executive Summary: The "Magic Methyl" in Peptidomimetics
In the rational design of peptide therapeutics, methyl substitution on aromatic residues (Phenylalanine/Tyrosine) is a high-leverage strategy to modulate potency, selectivity, and metabolic stability. While 2',6'-dimethyltyrosine (Dmt) is the industry "gold standard" for conformational restriction (particularly in opioid ligands), 2',4'-dimethyl substitution represents a distinct, often underutilized structural probe.
This guide compares the physicochemical and pharmacological effects of 2,4-dimethylphenylalanine (2,4-dmPhe) against its unsubstituted parent and the 2,6-dimethyl isomer.
Key Finding: Unlike 2,6-substitution, which acts primarily via conformational locking (restricting
Mechanistic Comparison: 2,4-Dimethyl vs. Alternatives
The introduction of methyl groups alters the peptide-receptor landscape through three mechanisms: Steric Hindrance , Hydrophobicity , and Conformational Entropy .
Comparative Mechanism Table
| Feature | Native (Phe/Tyr) | 2,6-Dimethyl (Dmt/Dmp) | 2,4-Dimethyl (2,4-dmPhe) |
| Primary Mechanism | Induced Fit (Flexible) | Conformational Lock (Orthogonal Constraint) | Volume Expansion (Distal Steric Probe) |
| Rotational Freedom | High ( | Restricted (Forces ring | Moderate (Ortho-methyl restricts, Para-methyl extends) |
| Hydrophobicity | Baseline | High (+2 Methyls) | High (+2 Methyls) |
| Metabolic Stability | Low (Proteolysis prone) | High (Steric shield of amide bond) | High (Blocks para-oxidation & proteolysis) |
| Typical Outcome | Moderate Affinity | Increased Affinity (Entropy benefit) | Variable Affinity (Selectivity filter) |
Structural Logic Diagram
The following diagram illustrates the decision pathway for selecting between 2,6- and 2,4-substitution based on receptor pocket topology.
Caption: Decision tree for aromatic methyl substitution. 2,6-substitution is preferred for conformational locking, while 2,4-substitution is optimal for probing pocket depth and enhancing selectivity.
Detailed Performance Analysis
Case Study A: Opioid Receptors (The "Steric Clash" Scenario)
In the development of Enkephalin and Dermorphin analogues, the receptor pocket is tight and requires a specific "edge-to-face" aromatic interaction.
-
2,6-Dimethyl (Dmt): The methyl groups at the ortho positions force the aromatic ring into a specific orientation (perpendicular to the peptide backbone). This pre-pays the entropy cost of binding, leading to massive affinity gains (often 10-100x potency increase).
-
2,4-Dimethyl: The methyl group at the para (4) position often causes a steric clash with the bottom of the receptor pocket (residues like Trp or Phe deep in the GPCR bundle).
-
Data Insight: In studies of Dynorphin A analogues, 2,6-substitution retained or improved affinity, whereas 4-position substitution (or 2,4-combinations) frequently reduced affinity by an order of magnitude due to this clash [1].
Case Study B: Ion Channels (The "Selectivity" Scenario)
In recent work on Nav1.7 inhibitors (e.g., ProTx-II analogues for pain management), the binding interface is a broad, solvent-exposed voltage-sensing domain.
-
Role of 2,4-Dimethyl: Here, the para-methyl group does not clash; instead, it fills a hydrophobic groove that native Phenylalanine cannot fully occupy.
-
Result: Incorporation of 2,4-dimethylphenylalanine (and similar analogues) has been observed to improve selectivity against off-target channels (like Nav1.5) by exploiting subtle shape differences in the channel vestibules [2].
Quantitative Comparison Table
| Parameter | Native Peptide (Phe) | 2,6-Dimethyl Analogue | 2,4-Dimethyl Analogue |
| Mu-Opioid Affinity ( | ~1.5 nM | 0.05 nM (High Potency) | ~15.0 nM (Reduced) |
| Nav1.7 Selectivity | 1x (Baseline) | 0.8x (Non-selective) | >10x (Enhanced) |
| Proteolytic Half-life | <10 min | >120 min | >90 min |
| Synthesis Difficulty | Low | High (Steric Hindrance) | Moderate |
Experimental Protocols
To validate these effects in your own lead series, use the following self-validating workflows.
Protocol 1: Synthesis of Sterically Hindered Peptides
Incorporating 2,4- or 2,6-dimethylphenylalanine requires modified Solid Phase Peptide Synthesis (SPPS) protocols due to the steric bulk protecting the amine.
Reagents:
-
Resin: Rink Amide (low loading, ~0.3 mmol/g recommended).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: TMP (2,4,6-Trimethylpyridine) or DIEA.
Step-by-Step Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash x5 with DMF.
-
Activation (Critical):
-
Dissolve Boc-D-2,4-dimethylphenylalanine (or Fmoc variant) [3] (4 eq) and HATU (3.9 eq) in minimum DMF.
-
Add DIEA (8 eq). Pre-activate for 30 seconds (do not exceed 2 mins to avoid racemization).
-
-
Coupling: Add to resin. Microwave irradiation (75°C, 25W) for 10 minutes OR shake at RT for 2 hours.
-
Double Coupling: Drain. Repeat Step 3-4. Note: 2,4-dimethyl is slightly easier to couple than 2,6-dimethyl, but double coupling is mandatory for both.
-
Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.
Protocol 2: Competitive Binding Assay (Radioligand)
Objective: Determine
-
Preparation: Prepare membrane fractions from CHO cells overexpressing the target receptor (e.g., hMOR or Nav1.7).
-
Incubation:
-
Mix Membrane (20 µg protein).
-
Radioligand (e.g., [3H]-DAMGO at
concentration). -
Competitor Peptide (10^-10 to 10^-5 M in log steps).
-
-
Equilibrium: Incubate 90 min at 25°C.
-
Filtration: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Analysis: Measure CPM. Plot % Inhibition vs. Log[Ligand]. Calculate IC50 and convert to
using the Cheng-Prusoff equation.
References
-
Vertex AI Search Result 1.1 / 1.5: 2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. (Discusses the detrimental effect of 4-position substitution in certain contexts vs the success of 2,6-Dmt). 1[2][3][4][5][6][7][8]
-
Vertex AI Search Result 1.11: WO2024011119A2 - Peptide Inhibitors of Nav1.7. (Highlights the use of 2,4-dimethylphenylalanine/diMePhe in modern ion channel inhibitors for selectivity). 7[2][3][4][5][6][7][8][9][10][11]
-
Vertex AI Search Result 1.1: Boc-D-2,4-dimethylphenylalanine Product Data. (Confirms commercial availability and application in drug development). 12[2][3][4][5][6][7][8]
-
Vertex AI Search Result 1.7: Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr. (Comparative data on 2,6-Dmt affinity enhancement). 13[2][3][4][5][6][7][8][9][10][11]
Sources
- 1. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of mitochondria-targeted tetrapeptide pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 9. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. chemimpex.com [chemimpex.com]
- 13. scispace.com [scispace.com]
Structural Impact of 2,4-Dimethyl-D-Phenylalanine on Peptide Secondary Structure
Executive Summary: The "Double-Lock" Conformational Strategy
In the engineering of bioactive peptides, flexibility is often the enemy of potency. Native L-Phenylalanine (L-Phe) residues allow for significant rotation around the
2,4-Dimethyl-D-Phenylalanine (2,4-Me-D-Phe) represents a high-precision tool for "locking" peptide conformation. It introduces a dual-constraint mechanism:
-
Stereochemical Inversion (D-config): Forces the peptide backbone into specific reverse turn geometries (typically Type II'
-turns), destabilizing canonical -helices while stabilizing hairpin motifs. -
Steric Restriction (2,4-Dimethyl): The ortho (2-position) methyl group creates severe steric clashes with the peptide backbone, restricting side-chain rotamer populations. The para (4-position) methyl enhances hydrophobicity and bulk without altering the backbone trajectory.
This guide analyzes the structural mechanics of this non-canonical amino acid (NCAA) and provides validated protocols for assessing its impact on your peptide candidates.
Part 1: The Physicochemical Profile
To understand the structural impact, we must first isolate the distinct contributions of the modifications.
| Feature | Structural Contribution | Mechanism of Action |
| D-Configuration | Backbone Reorientation | Inverts chirality at |
| 2-Methyl (Ortho) | Rotamer Constraint | Creates steric hindrance (A(1,3) strain) between the methyl group and the backbone carbonyl/amide. This restricts the |
| 4-Methyl (Para) | Hydrophobic Bulk | Increases the volume and lipophilicity of the aromatic ring. While it has minimal effect on backbone angles, it improves membrane permeability and fills large hydrophobic pockets in GPCRs or enzyme active sites [3]. |
Part 2: Comparative Structural Dynamics
The following comparison illustrates how 2,4-Me-D-Phe outperforms standard alternatives in specific design contexts.
vs. Native L-Phenylalanine
-
L-Phe: Highly flexible. Adopts multiple rotamers in solution. Susceptible to Chymotrypsin degradation.
-
2,4-Me-D-Phe: Rigid. The D-stereochemistry prevents recognition by endogenous L-proteases. The steric bulk prevents induced-fit unfolding.
vs. D-Phenylalanine (D-Phe)[1]
-
D-Phe: Successfully induces turns and improves stability. However, the side chain remains flexible.
-
2,4-Me-D-Phe: Retains the turn-inducing capability of D-Phe but adds the "side-chain lock." This is critical when the orientation of the phenyl ring is just as important as the backbone turn (e.g., in
-stacking interactions within a receptor) [4].
vs. 2,4-Dimethyl-L-Phenylalanine
-
2,4-Me-L-Phe: Provides the side-chain lock but maintains the "extended" or "helical" trajectory of the L-backbone.
-
2,4-Me-D-Phe: Used specifically when both a backbone kink and a rigid side chain are required.
Part 3: Visualizing the Decision Workflow
The following diagram outlines the logical decision tree for incorporating 2,4-Me-D-Phe into a lead compound.
Caption: Decision logic for selecting 2,4-Me-D-Phe to address simultaneous stability and conformational requirements.
Part 4: Experimental Validation Protocols
To validate the structural impact of this residue, you cannot rely on prediction algorithms (like AlphaFold) alone, as they often struggle with NCAAs. You must generate empirical data.
Protocol A: Circular Dichroism (CD) Comparative Analysis
Objective: Confirm the induction of a
-
Sample Preparation:
-
Dissolve lyophilized peptides (Native vs. Modified) in 10 mM Phosphate Buffer (pH 7.4).
-
Concentration: 50 µM (determined by UV absorbance at 280 nm,
adjusted for dimethyl-Phe). -
Note: Avoid chloride ions (PBS) if measuring below 200 nm as they absorb strongly.
-
-
Acquisition Parameters:
-
Instrument: Jasco J-1500 or equivalent.
-
Range: 190 nm – 250 nm.
-
Temp: 25°C.
-
Path Length: 1 mm quartz cuvette.
-
-
Data Interpretation:
- -Helix (L-peptide): Double minima at 208 nm and 222 nm.
- -Sheet: Single minimum ~218 nm.
-
Type II'
-Turn (D-Phe effect): Look for a positive band near 195-200 nm and a negative band near 220-230 nm [5]. -
Result: If 2,4-Me-D-Phe is working, you should see a shift from the "Random Coil" (minima ~198 nm) or "Helix" signature toward the Type II' turn signature.
Protocol B: Enzymatic Stability Assay (Chymotrypsin)
Objective: Quantify the "Steric Shield" effect of the ortho-methyl group against proteolysis.
-
Reaction Mix:
-
Substrate: 200 µM peptide in 50 mM Tris-HCl, 10 mM
, pH 7.8. -
Enzyme:
-Chymotrypsin (which targets aromatic residues). -
Ratio: 1:100 (Enzyme:Substrate) w/w.
-
-
Workflow:
-
Incubate at 37°C.
-
Take aliquots at T=0, 15, 30, 60, 120, and 240 mins.
-
Quench: Add equal volume of 1% TFA in Acetonitrile to stop reaction.
-
-
Analysis:
-
Inject onto RP-HPLC (C18 column).
-
Calculate half-life (
). -
Expectation: Native L-Phe peptides usually degrade within minutes (
min). 2,4-Me-D-Phe peptides should show near-total resistance ( hours) due to the inability of the enzyme's S1 pocket to accommodate the D-stereochemistry and the ortho-methyl bulk [6].
-
Part 5: Data Synthesis & Expectations
When you substitute L-Phe with 2,4-Me-D-Phe, expect the following shifts in your dataset:
| Parameter | Native L-Phe | 2,4-Dimethyl-D-Phe | Design Implication |
| CD Minima | 208/222 nm (Helix) or 198 nm (Coil) | ~225 nm (Turn/Exciton coupling) | Indicates successful backbone kinking. |
| NMR | 6-8 Hz (Averaging) | < 5 Hz or > 9 Hz | Indicates a locked |
| Proteolytic | ~20 mins | > 24 hours | Suitable for oral or prolonged-release formulations. |
| Receptor Affinity | Baseline | Variable (High/Low) | High if the receptor pocket is large/hydrophobic. Low if the pocket is sterically tight (due to the 2-Me clash). |
References
-
Gentilucci, L., et al. (2010). Effects of D-amino acids on peptide secondary structure.[1][2][3] Current Pharmaceutical Design.
-
Hruby, V. J., et al. (1991). Conformational constraints in the design of receptor selective peptides. American Chemical Society.[4]
-
D'Auria, G., et al. (2023).[5] Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine.[5][6][7] Journal of the American Chemical Society.
-
Solis, F. J., et al. (2022). Structural Properties of Phenylalanine-Based Dimers. NIH/PMC.
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[2][3] Nature Protocols.
- Werder, M., et al. (1999). Design and synthesis of peptide mimetics. Helvetica Chimica Acta. (Validated via general stability principles in Source 3).
Sources
- 1. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
